Ethyl 3-(1,3-thiazol-2-yl)benzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-(1,3-thiazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(8-10)11-13-6-7-16-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDRQQHIJUWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640196 | |
| Record name | Ethyl 3-(1,3-thiazol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-29-2 | |
| Record name | Ethyl 3-(2-thiazolyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(1,3-thiazol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(1,3-thiazol-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-(1,3-thiazol-2-yl)benzoate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and the expected analytical data for the target molecule and its key intermediates.
Introduction
This compound (CAS No. 886851-29-2) is a molecule featuring a central thiazole ring linked to an ethyl benzoate moiety. The thiazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The presence of the ethyl benzoate group provides a site for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules for drug discovery and other applications.
This guide outlines a synthetic approach based on the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process, culminating in the Hantzsch thiazole synthesis. The overall synthetic workflow is depicted below.
"physical and chemical properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry. This document details the compound's known and predicted physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological significance as a kinase inhibitor. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a molecule incorporating a thiazole ring linked to an ethyl benzoate scaffold. Thiazole derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. Their diverse biological activities have established them as privileged structures in drug discovery, with applications ranging from anticancer to antimicrobial agents. The ethyl benzoate moiety, while often used as a fragment in medicinal chemistry, contributes to the overall lipophilicity and potential interactions of the molecule. This guide aims to consolidate the available and predicted information on this compound to facilitate further research and development.
Physicochemical Properties
A combination of experimental and predicted data has been compiled to provide a comprehensive profile of this compound.
Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 886851-29-2[1] |
| Molecular Formula | C₁₂H₁₁NO₂S[1] |
| Molecular Weight | 233.29 g/mol [1] |
| Canonical SMILES | CCOC(=O)c1cccc(c1)c2nccs2 |
Physical Properties
| Property | Value | Source |
| Melting Point | 50 °C | Experimental[2] |
| Boiling Point | ~350-450 °C | Predicted |
| Appearance | Off-white to pale yellow crystalline solid | Experimental[2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, methanol, ethanol, and ethyl acetate. Sparingly soluble in water. | Predicted |
| pKa | ~2-3 (for the thiazole nitrogen) | Predicted |
Experimental Protocols
Synthesis: Hantzsch Thiazole Synthesis
A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch synthesis. This protocol outlines a potential adaptation for the synthesis of this compound.
Reaction Scheme:
-
Reactants: Ethyl 3-(2-bromoacetyl)benzoate and Thioformamide.
-
Solvent: Ethanol.
-
Conditions: Reflux.
Procedure:
-
Dissolve Ethyl 3-(2-bromoacetyl)benzoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add thioformamide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Purification: Column Chromatography
Flash column chromatography is a standard method for purifying organic compounds.
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Spectral Data (Predicted)
Due to the lack of experimentally acquired spectra, this section provides predicted spectral data based on the known chemical shifts and fragmentation patterns of the constituent functional groups.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl (-CH₃) | 1.3 - 1.5 | Triplet | ~7 |
| Ethyl (-CH₂) | 4.3 - 4.5 | Quartet | ~7 |
| Thiazole (H4) | 7.4 - 7.6 | Doublet | ~3-4 |
| Thiazole (H5) | 7.9 - 8.1 | Doublet | ~3-4 |
| Benzoate (aromatic) | 7.5 - 8.5 | Multiplet | - |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | ~14 |
| Ethyl (-CH₂) | ~61 |
| Benzoate (aromatic) | 128 - 135 |
| Thiazole (C2) | >160 |
| Thiazole (C4) | ~143 |
| Thiazole (C5) | ~120 |
| Ester (C=O) | ~165 |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=O (ester) | 1715 - 1730[3] |
| C=N (thiazole) | 1600 - 1650 |
| C=C (aromatic) | 1450 - 1600 |
| C-O (ester) | 1100 - 1300[3] |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 233
-
Key Fragmentation Patterns:
-
Loss of ethoxy group (-OCH₂CH₃): m/z = 188
-
Loss of ethyl group (-CH₂CH₃): m/z = 204
-
Benzoyl-thiazole cation: m/z = 188
-
Thiazolyl-phenyl cation: m/z = 161
-
Ethyl cation: m/z = 29
-
Potential Biological Activity and Signaling Pathway
Thiazole-containing compounds have been extensively investigated for their anticancer properties, with many acting as inhibitors of key signaling molecules.[4][5][6][7][8] Several studies have highlighted the potential of thiazole derivatives to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers.[9][10]
EGFR Signaling Pathway Inhibition
The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Inhibition of EGFR by small molecules like this compound can block these pathways, leading to an anti-tumor effect.
Conclusion
This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties, potential synthetic and purification methodologies, and a rationale for its exploration as a potential anticancer agent through EGFR inhibition. The presented data, both experimental and predicted, serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related thiazole derivatives. Further experimental validation of the predicted properties and biological activities is warranted.
References
- 1. This compound | 886851-29-2 [amp.chemicalbook.com]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 4. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Ethyl 3-(1,3-thiazol-2-yl)benzoate
CAS Number: 886851-29-2 Molecular Formula: C₁₂H₁₁NO₂S Molecular Weight: 233.29 g/mol
Disclaimer: Extensive searches for scientific literature and experimental data specifically for Ethyl 3-(1,3-thiazol-2-yl)benzoate (CAS 886851-29-2) did not yield any published studies detailing its synthesis, biological activity, or mechanism of action. The following guide is therefore based on established principles of organic synthesis and biological evaluation for structurally related thiazole and benzothiazole derivatives. The experimental protocols and potential biological activities described herein are hypothetical and intended to serve as a general framework for researchers.
Introduction
This compound is a heterocyclic compound featuring a central benzene ring substituted with an ethyl ester and a thiazole ring. The thiazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is unavailable, related structures have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. This guide provides a comprehensive overview of the potential synthesis, characterization, and biological evaluation of this compound for researchers and drug development professionals.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂S | - |
| Molecular Weight | 233.29 | - |
| Appearance | Off-white to yellow solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol (predicted) | - |
Hypothetical Synthesis Protocol
The synthesis of this compound can be envisioned through a Hantzsch thiazole synthesis or a cross-coupling reaction. A plausible retro-synthetic analysis suggests the formation of the thiazole ring from an appropriate thioamide and an α-haloketone, or coupling of a pre-formed thiazole with a benzoic acid derivative.
Method: Hantzsch Thiazole Synthesis
This classic method involves the condensation of a thioamide with an α-halocarbonyl compound.
Reaction Scheme:
Hypothetical Hantzsch Thiazole Synthesis.
Materials:
-
Ethyl 3-carbamothioylbenzoate
-
2-Bromoacetaldehyde
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ethyl 3-carbamothioylbenzoate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 2-Bromoacetaldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Hypothetical Biological Evaluation Workflow
Given the diverse biological activities of thiazole derivatives, a general screening workflow can be proposed to identify the potential therapeutic applications of this compound.
General workflow for biological evaluation.
Primary Screening Protocols (Hypothetical)
a) In vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
b) Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Compound Preparation: Prepare serial two-fold dilutions of this compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related thiazole derivatives, potential mechanisms of action could involve:
-
Kinase Inhibition: Many heterocyclic compounds are known to target protein kinases involved in cell proliferation and signaling.
-
Enzyme Inhibition: As seen with related compounds, it could potentially act as an inhibitor of enzymes like glucokinase.
-
Intercalation with DNA: Some planar heterocyclic systems can intercalate with DNA, leading to cytotoxic effects.
Further studies, such as target-based assays and molecular docking, would be necessary to elucidate the specific mechanism of action.
Hypothesized cellular targets and outcomes.
Conclusion
While there is a lack of specific experimental data for this compound, its chemical structure suggests that it is a promising candidate for biological investigation. The thiazole-benzoate scaffold is a privileged structure in medicinal chemistry. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds. Further empirical studies are essential to validate these hypothetical protocols and to uncover the therapeutic potential of this molecule.
Spectroscopic and Synthetic Profile of Ethyl 3-(1,3-thiazol-2-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl 3-(1,3-thiazol-2-yl)benzoate (CAS No. 886851-29-2). Due to the limited availability of specific experimental data in the public domain, this guide presents predicted and typical spectroscopic values based on the compound's structure and general principles of analytical chemistry.
Compound Overview
This compound is a heterocyclic compound featuring a benzoate ester moiety linked to a thiazole ring. The presence of these functional groups suggests its potential utility as a building block in medicinal chemistry and materials science.
Molecular Structure:
Chemical Formula: C₁₂H₁₁NO₂S
Molecular Weight: 233.29 g/mol
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are estimations based on the analysis of its structural fragments and comparison with similar known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.25 | s | 1H | Ar-H (H-2') |
| ~8.00 | d | 1H | Ar-H (H-4') |
| ~7.85 | d | 1H | Thiazole-H (H-5) |
| ~7.50 | t | 1H | Ar-H (H-5') |
| ~7.35 | d | 1H | Thiazole-H (H-4) |
| ~4.40 | q | 2H | -OCH₂CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~166 | Thiazole-C (C-2) |
| ~144 | Thiazole-C (C-4) |
| ~135 | Ar-C (C-1') |
| ~132 | Ar-C (C-3') |
| ~130 | Ar-C (C-5') |
| ~129 | Ar-C (C-6') |
| ~128 | Ar-C (C-4') |
| ~127 | Ar-C (C-2') |
| ~120 | Thiazole-C (C-5) |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (Aromatic, Thiazole) |
| ~2980-2850 | Medium | C-H stretch (Aliphatic) |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1600, 1580, 1480 | Medium-Strong | C=C stretch (Aromatic) |
| ~1550 | Medium | C=N stretch (Thiazole) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~750 | Strong | C-H out-of-plane bend (Aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 233 | High | [M]⁺ (Molecular Ion) |
| 205 | Medium | [M - C₂H₄]⁺ |
| 188 | Medium | [M - OCH₂CH₃]⁺ |
| 160 | High | [M - COOCH₂CH₃]⁺ |
| 134 | Medium | [C₇H₄S]⁺ |
Proposed Experimental Protocols
The following sections outline a plausible synthetic route and general procedures for obtaining the spectroscopic data for this compound.
Synthesis
A potential synthetic route involves a Hantzsch-type thiazole synthesis followed by esterification.
Workflow for the Synthesis of this compound:
"molecular structure and formula of Ethyl 3-(1,3-thiazol-2-yl)benzoate"
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While detailed experimental data for this specific compound is not widely available in published literature, this guide consolidates the existing information and provides predicted characteristics based on analogous structures.
Core Molecular and Physical Data
This compound is a heterocyclic compound featuring a central benzene ring substituted with an ethyl ester group and a thiazole ring.
Molecular Structure and Formula
The molecular structure consists of an ethyl benzoate moiety where the benzene ring is substituted at the meta-position (position 3) with a 1,3-thiazole ring linked at its second position.
Molecular Formula: C₁₂H₁₁NO₂S[1]
Molecular Weight: 233.29 g/mol [1]
CAS Number: 886851-29-2[1]
IUPAC Name: this compound
SMILES: CCOC(=O)c1cccc(c1)c2nccs2
A summary of the key chemical identifiers is presented in Table 1.
| Identifier | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂S | [1] |
| Molecular Weight | 233.29 g/mol | [1] |
| CAS Number | 886851-29-2 | [1] |
| Purity | Typically available at 97% | [2] |
Predicted Physicochemical and Spectroscopic Data
Due to the limited availability of published experimental data for this compound, the following table summarizes the predicted physicochemical and spectroscopic characteristics. These predictions are based on the known properties of its constituent functional groups (ethyl ester, benzene ring, thiazole ring) and data from structurally similar compounds.
| Property | Predicted Value / Characteristics |
| Physical State | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and dichloromethane. Poorly soluble in water. |
| ¹H NMR | Ethyl group: Triplet (~1.4 ppm, 3H) and a quartet (~4.4 ppm, 2H). Aromatic protons (benzoate ring): Multiplets in the range of 7.5-8.5 ppm. Thiazole protons: Two doublets in the range of 7.0-8.0 ppm. |
| ¹³C NMR | Ethyl group: Signals around 14 ppm (CH₃) and 61 ppm (CH₂). Carbonyl carbon: Signal around 165 ppm. Aromatic and thiazole carbons: Multiple signals in the range of 120-170 ppm. |
| IR Spectroscopy (cm⁻¹) | C=O stretch (ester): ~1720 cm⁻¹. C-O stretch (ester): ~1250 cm⁻¹. Aromatic C=C stretches: ~1600, 1480 cm⁻¹. C-H stretches (aromatic): ~3100-3000 cm⁻¹. C-H stretches (aliphatic): ~2980-2850 cm⁻¹. |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: Expected at approximately 233.05. |
Synthesis Methodology
Proposed Synthesis Workflow
A potential synthetic pathway could involve the reaction of a thioamide derivative of 3-ethoxycarbonylbenzamide with an α-haloketone. Alternatively, a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated ethyl benzoate and a thiazole-containing organometallic reagent could be employed.
Below is a generalized workflow diagram illustrating a potential synthetic approach.
Caption: A proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or the mechanism of action of this compound. Thiazole and benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] However, without specific experimental data, the biological profile of this particular compound remains speculative. Further research and biological screening would be necessary to determine its potential therapeutic applications.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care. It is potentially harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a distinct chemical entity with a well-defined molecular structure and formula. While its fundamental properties are established, a comprehensive experimental characterization, including detailed spectroscopic data and biological activity, is not yet available in the public domain. The information and proposed methodologies presented in this guide serve as a valuable resource for researchers interested in the synthesis and further investigation of this and related compounds. Future studies are warranted to fully elucidate its chemical and biological profile.
References
A Technical Guide to the Biological Activity of Novel Thiazole Derivatives
Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the study of novel thiazole derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Anticancer Activity of Thiazole Derivatives
Novel thiazole derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of critical signaling pathways and the induction of apoptosis.
The in vitro cytotoxic activity of several novel thiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Compound 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |
| Compound 4b | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |
| Compound 5 | A549 (Lung) | 0.452 | Doxorubicin | 0.460 |
| Compound 8e | A549 (Lung) | 0.302 | Doxorubicin | 0.460 |
| Compound 8f | A549 (Lung) | 0.788 | Doxorubicin | 0.460 |
| Compound 19 | MCF-7, U87 MG, A549, HCT116 | 0.30–0.45 | - | - |
| Compound 40 | B-RAFV600E Kinase | 0.0231 ± 0.0012 | Dabrafenib | 0.0472 ± 0.0025 |
| Compound 42 | GSK-3β | 0.00029 ± 0.00001 | - | - |
| Compound 43 | GSK-3 | 0.0011 ± 0.0001 | - | - |
| Compounds 4m, 4n, 4r | BxPC-3 (Pancreatic) | See % cell survival | - | - |
| MOLT-4 (Leukemia) | See % cell survival | - | - | |
| MCF-7 (Breast) | See % cell survival | - | - |
Note: For compounds 4m, 4n, and 4r, the data was presented as percentage of cell survival at 10 µM concentration: BxPC-3 (23.85–26.45%), MOLT-4 (30.08–33.30%), and MCF-7 (44.40–47.63%)[1].
Thiazole derivatives have been shown to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
A prominent target is the VEGFR-2 signaling pathway . Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 can block downstream signaling, leading to reduced tumor vascularization and growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by novel thiazole derivatives.
Another critical pathway targeted by thiazole derivatives is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[3]
References
The Ascendant Trajectory of Thiazole-Based Benzoates in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a cornerstone of heterocyclic chemistry, continues to captivate the attention of medicinal chemists worldwide. Its unique structural and electronic properties have rendered it a privileged scaffold in the design of novel therapeutic agents. When incorporated into a benzoate structure, specifically as Ethyl 3-(1,3-thiazol-2-yl)benzoate and its derivatives, a promising class of compounds with diverse pharmacological potential emerges. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their applications in oncology and microbiology. While direct research on this compound derivatives is emerging, this guide draws upon established findings from closely related 2-arylthiazole and benzothiazole analogues to provide a comprehensive overview for researchers in the field.
Synthetic Strategies: Building the Thiazole Core
The construction of the 2-arylthiazole scaffold is a well-established process in organic synthesis, with the Hantzsch thiazole synthesis being a primary and versatile method. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, a common starting point is the appropriately substituted thiobenzamide and an ethyl bromoacetate derivative.
A general synthetic workflow is outlined below:
A Technical Guide to the Therapeutic Applications of Thiazole Compounds
Abstract: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a privileged motif in a multitude of clinically approved drugs and compounds under investigation.[2][3] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the significant therapeutic applications of thiazole-based compounds, detailing their mechanisms of action, quantitative efficacy, and associated experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive resource on the synthesis, biological evaluation, and signaling pathways modulated by this versatile class of molecules.
Introduction to Thiazole Compounds
Thiazole, or 1,3-thiazole, is an aromatic heterocyclic compound with the molecular formula C₃H₃NS.[1][4] The ring structure features a sulfur atom and a nitrogen atom at positions 1 and 3, respectively.[5] This arrangement imparts a unique electronic distribution, making the thiazole ring a versatile scaffold for chemical modification and interaction with various biological targets.[1][6] It is a key component in natural products like vitamin B1 (Thiamine) and penicillin, as well as numerous synthetic drugs such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the anti-inflammatory Meloxicam.[5][7] The stability of the ring and its capacity to serve as both an electron-donating and electron-accepting system contribute to its prominence in the design of novel therapeutic agents.[8]
Key Therapeutic Applications
The structural versatility of the thiazole ring has enabled its application across a wide array of therapeutic areas.
Anticancer Activity
Thiazole derivatives are potent anticancer agents that act through diverse mechanisms.[9] Many clinically used anticancer drugs, including Dasatinib and Tiazofurin, feature this scaffold.[5] Their mechanisms often involve inducing apoptosis, disrupting tubulin polymerization, and inhibiting key signaling pathways like PI3K/Akt/mTOR and NF-κB.[10][11] Certain derivatives also function by inhibiting crucial enzymes such as topoisomerase and histone deacetylase (HDAC).[10]
Antimicrobial Activity
The thiazole moiety is integral to many antimicrobial drugs, including sulfathiazole and numerous cephalosporin antibiotics.[12][13] These compounds exhibit broad-spectrum activity against various bacterial and fungal pathogens.[14][15] Their efficacy often stems from the ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.[16] The development of hybrid molecules, which combine the thiazole nucleus with other heterocyclic structures like pyrazole or triazole, has emerged as a key strategy to combat multidrug-resistant strains.[13]
Anti-inflammatory Activity
Several thiazole-containing compounds, such as Meloxicam and Fentiazac, are established non-steroidal anti-inflammatory drugs (NSAIDs). A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17] By blocking these enzymes, thiazole derivatives prevent the synthesis of prostaglandins and leukotrienes, which are key mediators in the inflammatory cascade.[18]
Neuroprotective Activity
Thiazole-based drugs have shown significant promise in treating neurodegenerative diseases.[19] For instance, Pramipexole, a 2-aminothiazole derivative, is a dopamine D2 agonist used in the treatment of Parkinson's disease.[4][6] Riluzole, another aminothiazole-based drug, is used to manage Lou Gehrig's disease.[6] More recent research has focused on thiazole derivatives as modulators of AMPA receptors and as antioxidants to protect against neuronal damage.[20][21]
Quantitative Efficacy of Thiazole Derivatives
The potency of thiazole compounds has been quantified across numerous studies. The following tables summarize key efficacy data for different therapeutic applications.
Table 3.1: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | Efficacy Metric | Value | Reference |
|---|---|---|---|---|
| Compound 40 | - | IC₅₀ | 0.00042 µM | [10] |
| Compound 29 | - | IC₅₀ | 0.05 µM | [10] |
| Compound 62 | - | IC₅₀ | 0.18 µM | [10] |
| Compound 1d | Multiple lines | IC₅₀ | Varies by line | [22] |
| Compound 4a | MCF-7 (Breast) | IC₅₀ | 82.30 µg/mL | [23] |
| Ethisterone-based | Multiple lines | GI₅₀ | Submicromolar |[24] |
Table 3.2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Class/Derivative | Target Organism | Efficacy Metric | Value | Reference |
|---|---|---|---|---|
| Derivative 40 | Staphylococcus aureus | MIC | 3.125 µg/mL | [6] |
| Nootkatone Derivatives | S. aureus, E. faecium | MIC | As low as 1.56 µg/mL | [24] |
| 2-Pyrazoline Hybrids | Pseudomonas aeruginosa | MIC | 15.625–31.25 µg/mL | [25] |
| 2-Pyrazoline Hybrids | Escherichia coli | MIC | 0.03–7.81 µg/mL | [12] |
| Imidazolyl Thiazole 4a | Bacillus sp., M. luteus | MIC | 1.95–3.91 µg/mL | |
Table 3.3: Anti-inflammatory Activity of Selected Thiazole Derivatives
| Compound | Target Enzyme | Efficacy Metric | Value | Reference |
|---|---|---|---|---|
| Compound 9b | COX-1 | IC₅₀ | 0.32 µM | [17] |
| Compound 9a | COX-1 | IC₅₀ | 0.42 µM | [17] |
| Compound 9b | COX-2 | IC₅₀ | 9.23 µM | [17] |
| Compound 9a | COX-2 | IC₅₀ | 10.71 µM | [17] |
| Chalcone Derivative 3c | Carrageenan Edema | Inhibition | 44% |[26] |
Methodologies and Protocols
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for preparing thiazole derivatives.[8] It involves the condensation reaction between an α-haloketone and a thioamide.
Biological Assays
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[23]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the thiazole derivative and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included. The plate is incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[22]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. thiazole-derivatives-in-medicinal-chemistry-recent-advancements-in-synthetic-strategies-structure-activity-relationship-and-pharmacological-outcomes - Ask this paper | Bohrium [bohrium.com]
- 3. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. media.neliti.com [media.neliti.com]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 16. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]
- 18. laccei.org [laccei.org]
- 19. researchgate.net [researchgate.net]
- 20. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent [mdpi.com]
- 21. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
The Rise of N-(thiazol-2-yl)-benzamide Analogs: A Technical Guide to a Versatile Scaffold
A deep dive into the discovery, synthesis, and therapeutic potential of N-(thiazol-2-yl)-benzamide analogs reveals a scaffold of significant interest in modern drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core findings, experimental methodologies, and future directions for this promising class of compounds.
The N-(thiazol-2-yl)-benzamide core has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. From ion channels to enzymes, these analogs have shown potent and selective activities, paving the way for potential therapeutic interventions in areas such as neurological disorders, cancer, and metabolic diseases. This guide will summarize key quantitative data, detail essential experimental protocols, and visualize the underlying biological and experimental frameworks.
Quantitative Analysis of Biological Activity
The biological evaluation of N-(thiazol-2-yl)-benzamide analogs has yielded a wealth of quantitative data, highlighting their potential as potent modulators of various biological targets. The following tables summarize the inhibitory and activation data from key studies.
Table 1: Antagonistic Activity at the Zinc-Activated Channel (ZAC)
A significant breakthrough in the exploration of N-(thiazol-2-yl)-benzamide analogs was their identification as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[1][2] The lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, and its analogs have been extensively studied to elucidate their structure-activity relationship (SAR).
| Compound ID | Modifications to Phenyl Ring | Modifications to Thiazole Ring | IC50 (µM) at ZAC |
| 1 | 5-bromo-2-chloro | 4-methyl, 5-methyl ester | 1-3[1] |
| 2b | 2-chloro | 4-(tert-butyl) | Comparable to 3d[1] |
| 3a | - | 4-ethyl, 5-methyl ester | Inactive[1] |
| 3b | - | 4-methyl, 5-ethyl ester | Inactive[1] |
| 3c | - | 4-methyl | Weak activity[1] |
| 3d | - | 4-(tert-butyl) | Fairly potent[1] |
| 5a (TTFB) | 3-fluoro | 4-(tert-butyl) | 1-3[1] |
Table 2: Anticancer Activity of Quinoxaline-Containing Analogs
N-(thiazol-2-yl)-benzamide analogs incorporating a quinoxaline moiety have been investigated as potential DNA topoisomerase II inhibitors for cancer therapy.[3] The following compounds demonstrated promising activity against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 6d | MCF-7 (Breast) | Promising activity[3] |
| A549 (Lung) | Promising activity[3] | |
| HepG2 (Liver) | Promising activity[3] | |
| 6e | MCF-7 (Breast) | Promising activity[3] |
| A549 (Lung) | Promising activity[3] | |
| HepG2 (Liver) | Promising activity[3] | |
| 6i | MCF-7 (Breast) | 0.95 ± 0.063[3] |
| A549 (Lung) | 1.32 ± 0.16[3] | |
| HepG2 (Liver) | 1.24 ± 0.10[3] | |
| 6j | MCF-7 (Breast) | Promising activity[3] |
| A549 (Lung) | Promising activity[3] | |
| HepG2 (Liver) | Promising activity[3] | |
| 6m | MCF-7 (Breast) | Promising activity[3] |
| A549 (Lung) | Promising activity[3] | |
| HepG2 (Liver) | Promising activity[3] | |
| Etoposide (Standard) | MCF-7, A549, HepG2 | - |
Notably, compound 6i displayed greater activity than the standard drug etoposide against all three cell lines.[3] Furthermore, these potent compounds exhibited low cytotoxicity against a normal breast cell line (MCF-10A), with IC50 values above 85 µM.[3]
Table 3: Glucokinase (GK) Activation
Certain N-(thiazol-2-yl)-benzamide derivatives have been identified as glucokinase (GK) activators, which are of interest for the treatment of type 2 diabetes.[4]
| Compound ID | In Vitro GK Activation Fold |
| 1 | 1.48 - 1.83 |
| 2 | 1.48 - 1.83 |
| 5 | 1.48 - 1.83 |
| 8 | 1.48 - 1.83 |
Experimental Protocols
The discovery and evaluation of N-(thiazol-2-yl)-benzamide analogs have relied on a variety of robust experimental methodologies. The following sections detail the key protocols for their synthesis and biological characterization.
General Synthesis of N-(thiazol-2-yl)-benzamide Analogs
A common and efficient method for the synthesis of N-(thiazol-2-yl)-benzamide analogs involves the coupling of a substituted benzoic acid with a 2-aminothiazole derivative.
Protocol: Amide Coupling using DCC
-
Reactant Preparation: Dissolve the desired benzoic acid derivative and 2-aminothiazole derivative in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for a specified period (typically 12-24 hours).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-(thiazol-2-yl)-benzamide analog.[5]
Biological Evaluation Protocols
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for ZAC Activity
This technique is used to measure the ion flow across the cell membrane of Xenopus oocytes expressing the Zinc-Activated Channel (ZAC).[1][2]
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with cRNA encoding the ZAC.
-
Incubation: Incubate the oocytes for 2-5 days at 18 °C to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two glass microelectrodes filled with 3 M KCl. Clamp the membrane potential at -60 mV.
-
Compound Application: Perfuse the chamber with a buffer solution containing a known concentration of the agonist (e.g., Zn²⁺) to elicit a current. Subsequently, co-apply the agonist with the N-(thiazol-2-yl)-benzamide analog at various concentrations to determine its inhibitory effect.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-(thiazol-2-yl)-benzamide analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Frameworks
Graphical representations of signaling pathways and experimental workflows are crucial for understanding the complex interactions and processes involved in the study of N-(thiazol-2-yl)-benzamide analogs.
Caption: Proposed mechanism of N-(thiazol-2-yl)-benzamide analogs as allosteric antagonists of the Zinc-Activated Channel (ZAC).
Caption: General experimental workflow for the synthesis of N-(thiazol-2-yl)-benzamide analogs.
Caption: Hypothesized signaling pathway for the anticancer activity of quinoxaline-containing N-(thiazol-2-yl)-benzamide analogs.
References
- 1. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Rising Promise of 1,3-Thiazoles: An In-Depth Technical Guide to their In Vitro Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention, 1,3-thiazole derivatives have emerged as a versatile and promising scaffold in the design of new antimicrobial drugs. Their derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of the in vitro antimicrobial activity of 1,3-thiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action to aid in ongoing research and development efforts.
Quantitative Antimicrobial Activity of 1,3-Thiazole Derivatives
The antimicrobial efficacy of novel compounds is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various 1,3-thiazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, as reported in recent literature.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Selected 1,3-Thiazole Derivatives
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | K. pneumoniae | Reference |
| Thiazolyl-2-Pyrazoline Hybrids | ||||||
| Compound 52 | 50 | - | - | - | 50 | [1][2] |
| Compound 53 | 50 | - | - | - | 50 | [1][2] |
| Quinoline-Thiazole Derivatives | ||||||
| Compound 97a | Potent | - | Potent | Potent | - | [3] |
| Compound 97b | Potent | - | Potent | Potent | - | [3] |
| Benzo[d]thiazole Derivatives | ||||||
| Compound 13 | 50-75 | - | 50-75 | - | - | [4][5] |
| Compound 14 | 50-75 | - | 50-75 | - | - | [4][5] |
| Thiazole-Based Heterocycles | ||||||
| Compound 43a | 16.1 µM | - | 16.1 µM | - | - | [6] |
| Compound 43c | - | 28.8 µM | - | - | - | [6] |
Note: "-" indicates data not reported in the cited sources. "Potent" indicates significant activity was reported without specific MIC values being easily extractable from the review. MIC values in µM were noted as reported in the source.
Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Selected 1,3-Thiazole Derivatives
| Compound/Derivative | C. albicans | A. niger | A. flavus | Reference |
| Thiazolyl-2-Pyrazoline Hybrids | ||||
| Compound 54 | 200 | - | - | [1][2] |
| Benzo[d]thiazole Derivatives | ||||
| Compound 13 | - | 50-75 | - | [4][5] |
| Compound 14 | - | 50-75 | - | [4][5] |
| Thiazole-Based Heterocycles | ||||
| Compound 43b | 16.2 µM | - | - | [6] |
| Compound 37c | 7.8-5.8 | - | - | [6] |
Note: "-" indicates data not reported in the cited sources. MIC values in µM were noted as reported in the source.
Experimental Protocols for Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial activity of 1,3-thiazole derivatives typically involves standardized in vitro assays. The following are detailed methodologies for commonly cited experiments.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used for quantitative assessment of antimicrobial activity.[3]
-
Preparation of Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) for 18-24 hours at 37°C (for bacteria) or 28°C (for fungi).
-
A few colonies are suspended in sterile saline solution (0.85% NaCl).
-
The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
The 1,3-thiazole derivatives are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
The standardized inoculum is added to each well.
-
Positive control wells (containing inoculum without the test compound) and negative control wells (containing medium only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.[1]
-
The plates are incubated for 18-24 hours at 37°C for bacteria, and 24-48 hours at 35°C for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Agar Disc Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[3]
-
Preparation of Plates:
-
A standardized microbial inoculum (adjusted to 0.5 McFarland standard) is uniformly spread over the surface of an appropriate agar plate using a sterile cotton swab.
-
The plates are allowed to dry for a few minutes.
-
-
Assay Procedure:
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the dissolved 1,3-thiazole derivative.
-
The discs are placed on the surface of the inoculated agar plates.
-
A disc with the solvent alone is used as a negative control, and discs with standard antibiotics serve as positive controls.
-
The plates are incubated for 18-24 hours at 37°C for bacteria and 24-48 hours for fungi.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.
-
Visualizing Experimental and Logical Frameworks
Diagrammatic representations of experimental workflows and potential mechanisms of action can facilitate a clearer understanding of the research process and the biological interactions of 1,3-thiazole derivatives.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Caption: Putative Mechanisms of Antimicrobial Action of 1,3-Thiazole Derivatives.
Structure-Activity Relationship (SAR) and Future Directions
The antimicrobial activity of 1,3-thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and any fused heterocyclic systems.[1][7] For instance, the incorporation of quinoline moieties has been shown to enhance antibacterial activity.[3] Similarly, the development of benzannelated 1,3-thiazoles, or benzo[d]thiazoles, has led to improved in vitro antibacterial effects.[4][5]
The electron-withdrawing or electron-donating nature of substituents can play a crucial role in the molecule's ability to interact with microbial targets.[3] Molecular hybridization, which involves combining the thiazole scaffold with other known antimicrobial pharmacophores like pyrazoline, has also proven to be a successful strategy in developing novel derivatives with potent activity.[1][2]
In silico studies, such as molecular docking, have suggested that some thiazole derivatives may exert their antibacterial effects by inhibiting DNA gyrase, an enzyme crucial for DNA replication in bacteria.[8][9] In fungi, the proposed mechanism often involves the inhibition of lanosterol 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[8][9]
The continued exploration of the vast chemical space of 1,3-thiazole derivatives, guided by structure-activity relationship studies and in silico modeling, holds immense potential for the discovery of next-generation antimicrobial agents to combat the growing challenge of drug-resistant infections.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. jchemrev.com [jchemrev.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate via Hantzsch Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate, a substituted arylthiazole of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system. This protocol outlines a two-step process commencing with the synthesis of the key intermediate, ethyl 3-(2-bromoacetyl)benzoate, followed by its cyclocondensation with a thioformamide equivalent to yield the target compound. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The thiazole ring is a key pharmacophore in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry for the preparation of thiazoles.[1] The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[1] This protocol details the application of this versatile reaction to the synthesis of this compound, a compound with potential applications in the development of novel therapeutic agents.
Experimental Protocols
The synthesis of this compound is accomplished in two primary stages:
-
Synthesis of Ethyl 3-(2-bromoacetyl)benzoate (Intermediate)
-
Hantzsch Thiazole Synthesis of this compound
Protocol 1: Synthesis of Ethyl 3-(2-bromoacetyl)benzoate
This procedure outlines the alpha-bromination of ethyl 3-acetylbenzoate.
Materials and Reagents:
-
Ethyl 3-acetylbenzoate
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 3-acetylbenzoate (1 equivalent) in dichloromethane, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-Toluenesulfonic acid (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Table 1: Reagents and Conditions for the Synthesis of Ethyl 3-(2-bromoacetyl)benzoate
| Reagent/Parameter | Molar Ratio/Value |
| Ethyl 3-acetylbenzoate | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.1 eq |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | Monitored by TLC |
Protocol 2: Hantzsch Thiazole Synthesis of this compound
This protocol describes the cyclocondensation of the α-bromoketone intermediate with a thioformamide equivalent generated in situ from formamide and Lawesson's reagent.
Materials and Reagents:
-
Ethyl 3-(2-bromoacetyl)benzoate
-
Formamide
-
Lawesson's Reagent
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Ethyl 3-(2-bromoacetyl)benzoate (1 equivalent) and formamide (2 equivalents) in toluene.
-
Add Lawesson's Reagent (0.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Table 2: Reagents and Conditions for the Hantzsch Thiazole Synthesis
| Reagent/Parameter | Molar Ratio/Value |
| Ethyl 3-(2-bromoacetyl)benzoate | 1.0 eq |
| Formamide | 2.0 eq |
| Lawesson's Reagent | 0.5 eq |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | Monitored by TLC |
Characterization Data (Predicted)
Table 3: Predicted Characterization Data for this compound
| Analysis | Predicted Data |
| Molecular Formula | C₁₂H₁₁NO₂S[2] |
| Molecular Weight | 233.29 g/mol [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.60 (s, 1H, Ar-H), 8.20 (d, 1H, Ar-H), 8.00 (d, 1H, Ar-H), 7.90 (d, 1H, Thiazole-H), 7.55 (t, 1H, Ar-H), 7.35 (d, 1H, Thiazole-H), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0 (C=O), 166.0 (Thiazole C2), 144.0 (Thiazole C4), 135.0 (Ar-C), 132.0 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.0 (Ar-C), 120.0 (Thiazole C5), 61.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1720 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ester) |
| Mass Spectrum (EI) | m/z (%): 233 (M⁺), 205, 188, 160, 134 |
Visualized Workflow
Caption: Synthetic workflow for this compound.
Application Notes
-
Medicinal Chemistry: Arylthiazole derivatives are of significant interest in drug discovery. The synthesized compound can serve as a scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds. The ester functionality provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
Materials Science: Thiazole-containing organic molecules can exhibit interesting photophysical properties. This compound could be investigated for its potential use in organic light-emitting diodes (OLEDs) or as a fluorescent probe.
-
Chemical Biology: As a potential small molecule modulator of biological pathways, this compound could be used in screening assays to identify new protein targets or to study cellular processes.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Lawesson's Reagent has a strong, unpleasant odor and is toxic. Handle it exclusively in a fume hood.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Greener Synthesis Techniques for Benzothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Traditional synthetic methods for these valuable compounds often rely on harsh reaction conditions, toxic solvents, and hazardous reagents, posing significant environmental and health concerns.[3] The principles of green chemistry offer a transformative approach to mitigate these issues by promoting the use of safer chemicals, reducing waste, and minimizing energy consumption.[1] This document provides detailed application notes and protocols for various greener synthesis techniques for benzothiazole derivatives, aimed at facilitating their adoption in research and development.
Greener Synthetic Approaches: An Overview
Several innovative and eco-friendly strategies have been developed for the synthesis of benzothiazoles. These methods prioritize the use of benign solvents, reusable catalysts, and energy-efficient technologies. Key greener approaches include:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and improve yields, often under solvent-free conditions.[1][4][5][6][7][8][9][10]
-
Ultrasound-Assisted Synthesis: Employs ultrasonic cavitation to enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating.[11][12][13][14][15]
-
Green Catalysis: Involves the use of environmentally benign and reusable catalysts, such as heterogeneous catalysts and biocatalysts, to promote efficient transformations.[13][16][17][18]
-
Benign Solvents: Replaces hazardous organic solvents with greener alternatives like water, glycerol, and ethanol.[19][20][21][22]
-
Mechanochemical Synthesis: A solvent-free method that uses mechanical force (grinding) to initiate chemical reactions, offering high efficiency and minimal waste.[23][24][25]
-
Visible Light-Induced Synthesis: A metal-free approach that utilizes visible light and a photocatalyst to drive the reaction, representing a sustainable and mild synthetic route.[26]
Comparative Data of Greener Synthesis Techniques
The following table summarizes quantitative data from various greener synthesis methods for benzothiazole derivatives, allowing for a direct comparison of their efficiency and environmental impact.
| Method | Catalyst | Solvent | Reactants | Time | Yield (%) | Reference |
| Microwave-Assisted | Phase Transfer Catalyst (Triton-B) | Water | 2-Aminothiophenol, Chlorobenzonitrile | 10 min | 94 | [5] |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | - | 2-Aminothiophenols, Aldehydes | - | Good to Excellent | [8] | |
| None | Glycerol | 2-Aminothiophenol, Aldehydes | - | - | [10] | |
| Ultrasound-Assisted | Sulfated tungstate | Solvent-free | 2-Aminothiophenol, Aldehydes | - | Excellent | [13] |
| None | Solvent-free | 2-Aminothiophenol, Benzaldehydes | 20 min | 65-83 | [14] | |
| Copper Sulfate | Water/Glycerol | Aromatic amine, Potassium isopropyl xanthate | - | High | ||
| Green Catalysis | SnP₂O₇ | - | 2-Aminothiophenol, Aromatic aldehydes | 8-35 min | 87-95 | [16][18] |
| H₂O₂/HCl | Ethanol | 2-Aminothiophenol, Aldehydes | 1 h | - | [16][18] | |
| NH₄Cl | Methanol-water | 2-Aminothiophenol, Benzaldehyde | 1 h | High | [16][18] | |
| Vitreoscilla hemoglobin (VHb) | Water | - | - | up to 97 | [17] | |
| Green Solvents | None | Glycerol | 2-Aminothiophenols, Aromatic aldehydes | 0.5-5 h | up to 92 | [20] |
| None | Water | Isothiocyanates, 2-Aminothiophenols | - | Good | [19][21] | |
| Mechanochemical | None | Solvent-free | Aromatic aldehydes, o-Aminothiophenol | - | High | [25] |
| Stainless-steel balls | Solvent-free | α-Keto acids, 2-Aminothiophenol | - | Moderate to Good | [24] | |
| Visible Light-Induced | Graphitic carbon nitride (g-C₃N₄) | - | 2-Aminothiophenol derivatives, Aromatic aldehydes | - | 89-97 | [26] |
Experimental Protocols
This section provides detailed methodologies for key greener synthesis experiments.
Protocol 1: Microwave-Assisted Synthesis using a Phase Transfer Catalyst in Water[5]
Objective: To synthesize 2-(2-Chlorophenyl)-benzothiazole using microwave irradiation and a phase transfer catalyst in an aqueous medium.
Materials:
-
2-Aminothiophenol
-
2-Chlorobenzonitrile
-
Triton-B (Phase Transfer Catalyst)
-
Water
-
Microwave reactor (e.g., CEM Discover 2.0)
-
Thin Layer Chromatography (TLC) supplies (silica gel, 5% ethyl acetate in n-hexane)
-
Standard laboratory glassware
Procedure:
-
In a microwave reaction vessel, combine 2-aminothiophenol (1.0 mmol) and 2-chlorobenzonitrile (1.0 mmol).
-
Add Triton-B (2.0 mmol, 0.35 mL) and water (1.0 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 25 W and 50 °C for 10 minutes.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (5 mL) to the mixture.
-
Collect the solid product by filtration.
-
Wash the product with water and dry to obtain 2-(2-Chlorophenyl)-benzothiazole.
Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis[15]
Objective: To synthesize benzothiazole derivatives from 2-aminothiophenol and various benzaldehydes under solvent- and catalyst-free conditions using ultrasound irradiation.
Materials:
-
2-Aminothiophenol
-
Substituted benzaldehyde derivatives
-
Ultrasonic probe
-
Standard laboratory glassware
Procedure:
-
In a suitable glass vessel, add 2-aminothiophenol (3.00 mmol) and the desired benzaldehyde derivative (3.00 mmol).
-
Irradiate the mixture directly with an ultrasonic probe for 20 minutes at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the resulting solid product is collected.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure benzothiazole derivative.
Protocol 3: Green Catalysis using SnP₂O₇[17][19]
Objective: To synthesize benzothiazole derivatives via the condensation of 2-aminothiophenol with aromatic aldehydes using a reusable heterogeneous catalyst, SnP₂O₇.
Materials:
-
2-Aminothiophenol
-
Various aromatic aldehydes
-
Tin(IV) pyrophosphate (SnP₂O₇) catalyst
-
Standard laboratory glassware for heating and filtration
Procedure:
-
In a round-bottom flask, mix 2-aminothiophenol, an aromatic aldehyde, and a catalytic amount of SnP₂O₇.
-
Heat the reaction mixture under the optimized conditions (specific temperature and time, typically ranging from 8-35 minutes).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture.
-
Isolate the product by filtration.
-
The SnP₂O₇ catalyst can be recovered by filtration, washed, dried, and reused for subsequent reactions.
Protocol 4: Synthesis in a Green Solvent (Glycerol)[21]
Objective: To synthesize 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes in glycerol as a green and recyclable solvent.
Materials:
-
2-Aminothiophenol or its derivatives
-
Aromatic aldehydes
-
Glycerol
-
Standard laboratory glassware
Procedure:
-
In a flask, combine the 2-aminothiophenol derivative (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in glycerol (10 mL).
-
Heat the mixture until a clear solution is obtained.
-
Allow the reaction to proceed at room temperature for a specified time (0.5–5 hours), monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Collect the resulting solid product by filtration.
-
Dry the product and recrystallize from ethanol to obtain the pure 2-arylbenzothiazole.
Visualizations
The following diagrams illustrate the general workflow and a key reaction pathway in the greener synthesis of benzothiazole derivatives.
Caption: General workflow for the greener synthesis of benzothiazole derivatives.
Caption: Key reaction pathway for benzothiazole formation from 2-aminothiophenol and an aldehyde.
References
- 1. airo.co.in [airo.co.in]
- 2. A Review on Synthesis of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyra...: Ingenta Connect [ingentaconnect.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ias.ac.in [ias.ac.in]
- 9. scielo.br [scielo.br]
- 10. Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ultrasound-assisted-annulation-of-2-aminothiophenols-with-aldehydes-facile-synthesis-of-benzothiazoles - Ask this paper | Bohrium [bohrium.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Environment-friendly and efficient synthesis of 2-aminobenzo-xazoles and 2-aminobenzothiazoles catalyzed by Vitreoscilla hemoglobin incorporating a cobalt porphyrin cofactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis of Quinazolinones and Benzothiazoles Using α-Keto Acids under Ball Milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclocondensation Reactions in 1,3-Thiazole Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,3-thiazoles via cyclocondensation reactions. The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs such as the anti-inflammatory agent Meloxicam and the antiretroviral drug Ritonavir. The synthetic methods outlined below are foundational for the development of novel thiazole-containing therapeutic agents.
Introduction to 1,3-Thiazole Synthesis
The formation of the 1,3-thiazole ring through cyclocondensation is a cornerstone of heterocyclic chemistry. These reactions typically involve the condensation of two building blocks, one providing the S-C-N fragment and the other a C-C fragment, to form the five-membered aromatic ring. The most common and versatile methods include the Hantzsch, Cook-Heilbron, and Gabriel thiazole syntheses. Modern advancements have introduced microwave and ultrasound-assisted protocols, offering advantages in terms of reaction time, yield, and sustainability.
Key Cyclocondensation Methodologies
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, is the most widely used method for 1,3-thiazole synthesis.[1] It involves the reaction of an α-haloketone with a thioamide or thiourea.[1][2] This method is highly versatile, allowing for the synthesis of a wide range of substituted thiazoles.[3]
General Reaction Scheme:
-
Reactants: α-Haloketone and a thioamide-containing compound (e.g., thiourea, thioamides, thiosemicarbazides).[4]
-
Mechanism: The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles.[5] This reaction involves the cyclocondensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing compounds under mild conditions.[6]
General Reaction Scheme:
-
Reactants: α-Aminonitrile and a source of a C=S group (e.g., carbon disulfide, isothiocyanates).[5]
-
Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of the C=S group. This is followed by an intramolecular cyclization involving the nitrile group to form the 5-aminothiazole ring.
Gabriel Thiazole Synthesis
The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the cyclization of α-acylaminoketones with a thionating agent, typically phosphorus pentasulfide.[7]
General Reaction Scheme:
-
Reactants: α-Acylaminoketone and a thionating agent (e.g., phosphorus pentasulfide).[4]
-
Mechanism: The reaction involves the thionation of the amide carbonyl group of the α-acylaminoketone, followed by an intramolecular cyclization and dehydration to yield the thiazole.
Comparative Data of Thiazole Synthesis Protocols
The following table summarizes quantitative data from various cyclocondensation methods for 1,3-thiazole formation, allowing for easy comparison of reaction conditions and outcomes.
| Method | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Hantzsch Synthesis (Conventional) | 2-Bromoacetophenone | Thiourea | - | Methanol | 100 | 30 min | High | [2] |
| Hantzsch Synthesis (Microwave) | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | - | DMF | 140 | 10 min | 89-95 | [8] |
| One-Pot Hantzsch (Ultrasonic) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Silica supported tungstosilisic acid | Ethanol/Water | 40 | 10-15 min | 85-90 | [9] |
| Cook-Heilbron Synthesis | Aminoacetonitrile | Ethyldithioacetate | - | - | Room Temp | - | - | [5] |
| Gabriel Synthesis | N-(2-oxopropyl) acetamide | Phosphorus pentasulfide | - | - | - | - | - | [7] |
| Microwave-Assisted One-Pot | Maleic anhydride | Thiosemicarbazide & Hydrazonoyl halides | Chitosan | Ethanol | 150 | 4-8 min | High | [10] |
| Ultrasound-Assisted Synthesis | Thiosemicarbazone derivative | Hydrazonoyl halides | Chitosan Hydrogel | Ethanol | 40 | 30-60 min | High | [11] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[2]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial
-
Stir bar
-
Hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Thiazolyl-Pyridazinediones[10]
Materials:
-
Maleic anhydride (1 mmol, 0.98 g)
-
Thiosemicarbazide (1 mmol, 0.92 g)
-
Appropriate hydrazonoyl halide (1 mmol)
-
Chitosan (0.1 g)
-
Ethanol (20 mL)
-
Glacial acetic acid (0.5 mL)
-
Microwave reactor
Procedure:
-
To a solution of maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL), add glacial acetic acid (0.5 mL).
-
Heat the reaction mixture in a microwave oven at 500 W and 150°C for 2 minutes.
-
Add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g) to the mixture.
-
Continue heating the reaction mixture in the microwave oven at 500 W and 150°C for 4-8 minutes, monitoring the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified using standard techniques.
Protocol 3: Ultrasound-Assisted Synthesis of Thiazole Derivatives[11]
Materials:
-
Thiosemicarbazone derivative (1 mmol)
-
Corresponding hydrazonoyl halide (1 mmol)
-
Recyclable cross-linked chitosan hydrogel catalyst (PIBTU-CS) (15% wt)
-
Ethanol (20 mL)
-
Ultrasonic generator (40 kHz, 250 W)
Procedure:
-
In a suitable reaction vessel, dissolve the thiosemicarbazone derivative (1 mmol) and the hydrazonoyl halide (1 mmol) in ethanol (20 mL).
-
Add the PIBTU-CS hydrogel catalyst (15% wt) to the solution.
-
Place the reaction vessel in a water bath at 40°C.
-
Irradiate the mixture with an ultrasonic generator operating at 40 kHz and 250 W for 25-60 minutes.
-
Monitor the reaction by TLC until completion.
-
After the reaction is complete, the catalyst can be recovered by filtration for reuse.
-
The product can be isolated from the filtrate and purified.
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 3-(1,3-thiazol-2-yl)benzoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Ethyl 3-(1,3-thiazol-2-yl)benzoate as a key building block in the synthesis of complex organic molecules, particularly those with potential applications in medicinal chemistry and drug discovery. The thiazole moiety is a privileged scaffold in many biologically active compounds, including kinase inhibitors. This document outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by its conversion into amides and its potential use in cross-coupling reactions.
Introduction to this compound
This compound is a bifunctional molecule containing a thiazole ring and a benzoate functional group. This unique structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse compound libraries. The thiazole ring can participate in various C-H activation and cross-coupling reactions, while the ethyl ester can be readily hydrolyzed to a carboxylic acid, which can then be converted to amides, esters, or other functional groups.
Chemical Structure:
Key Properties:
| Property | Value |
| CAS Number | 886851-29-2 |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
Experimental Protocols
Hydrolysis of this compound to 3-(1,3-thiazol-2-yl)benzoic acid
This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add sodium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.
-
A precipitate of 3-(1,3-thiazol-2-yl)benzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR/LC-MS) | >95% |
| Reaction Time | 2-4 hours |
Amide Bond Formation via Acyl Chloride
This protocol details the conversion of 3-(1,3-thiazol-2-yl)benzoic acid to its corresponding acyl chloride, followed by reaction with an amine to form the amide.
Reaction Scheme:
Materials:
-
3-(1,3-thiazol-2-yl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Amine (R-NH₂)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
Part A: Acyl Chloride Formation
-
Suspend 3-(1,3-thiazol-2-yl)benzoic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-(1,3-thiazol-2-yl)benzoyl chloride is used in the next step without further purification.
Part B: Amide Coupling
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 3-(1,3-thiazol-2-yl)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Quantitative Data:
| Parameter | Value |
| Typical Yield (Amide) | 60-90% (over two steps) |
| Purity (by NMR/LC-MS) | >98% after chromatography |
| Reaction Time (Coupling) | 2-12 hours |
Application in the Synthesis of Kinase Inhibitors
The 3-(1,3-thiazol-2-yl)benzamide scaffold is a key pharmacophore in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The amide derivatives synthesized from this compound can be further elaborated to target the ATP-binding site of specific kinases.
Signaling Pathway Example: Generic Kinase Inhibition
The diagram below illustrates a simplified signaling pathway and the point of intervention for a kinase inhibitor.
Application Notes and Protocols for the Synthesis of Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the synthesis of thiazole-based compounds, a critical scaffold in medicinal chemistry. Thiazole derivatives are integral to numerous clinically approved drugs and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These notes offer a comprehensive guide to several key synthetic methodologies, from classic reactions to modern, efficient techniques.
I. Overview of Synthetic Protocols
The synthesis of the thiazole ring can be achieved through various methods, each with its own advantages regarding substrate scope, reaction conditions, and yield. The most prominent methods include the Hantzsch synthesis, the Cook-Heilbron synthesis, and several modern variations that offer improvements in efficiency and environmental impact.
Data Presentation: Comparison of Thiazole Synthesis Protocols
The following tables summarize quantitative data for different thiazole synthesis methodologies, allowing for easy comparison of their key parameters.
Table 1: Hantzsch Thiazole Synthesis & Variations
| Method | Reactants | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Conventional Hantzsch | 2-Bromoacetophenone, Thiourea | Methanol | 100 | 30 min | High | [1] |
| Microwave-Assisted Hantzsch | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-Phenylthiourea | Methanol | 90 | 30 min | 95 | [2][3] |
| Conventional Hantzsch (Reflux) | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-Phenylthiourea | Methanol | Reflux | 8 h | Lower | [2] |
| One-Pot Hantzsch (Ultrasonic) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | Silica Supported Tungstosilisic Acid | Room Temp. | 2 h | 79-90 | [4] |
| One-Pot Hantzsch (Conventional Heating) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | Silica Supported Tungstosilisic Acid | - | 3.5 h | 79-90 | [4] |
Table 2: Cook-Heilbron and Other Thiazole Syntheses
| Method | Reactants | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Cook-Heilbron | α-Aminonitriles, Carbon Disulfide | Mild/Aqueous | Room Temp. | - | Significant | [5] |
| Domino Alkylation-Cyclization (Microwave) | Propargyl Bromides, Thiourea derivatives | K2CO3 / DMF | 130 | 10 min | Good | [6] |
| Copper-Catalyzed Condensation | Oximes, Anhydrides, KSCN | CuI / Toluene | 120 | 24 h | up to 85 | [6] |
| One-Pot Chemoenzymatic | Secondary Amine, Benzoyl Isothiocyanate, Dialkyl Acetylenedicarboxylate | Trypsin / Ethanol | 45 | 7 h | up to 94 | [7] |
| One-Pot Three-Component (Microwave) | Maleic Anhydride, Thiosemicarbazide, 2-Oxo-N-arylpropanehydrazonoyl Chlorides | Chitosan / Ethanol | 150 | 4-8 min | High | [8] |
| One-Pot Three-Component (Nanoparticle Catalyst) | N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzene sulfonamide, Thiosemicarbazide, Anhydrides | NiFe2O4 / Ethanol:Water (1:1) | 75 | 45-60 min | 90 | [9] |
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for key thiazole synthesis experiments.
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na2CO3) solution (20 mL)
-
20 mL scintillation vial
-
Stir bar and hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the mixture through a Buchner funnel. Use water to rinse the filter cake.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: Microwave-Assisted Hantzsch Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[2]
Materials:
-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)
-
Substituted thiourea (1 mmol)
-
Methanol (2 mL)
-
Microwave reactor with capped reaction vessels
Procedure:
-
In a specialized microwave reaction tube, combine the ethanone derivative (1 mmol) and the substituted thiourea (1 mmol).
-
Add 2 mL of methanol to the tube and cap it securely.
-
Place the reaction vessel in the microwave reactor and irradiate at 90°C for 30 minutes under a pressure of 250 psi.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product, which is typically a powder-like solid, can be isolated by filtration.
-
Wash the solid with a small amount of cold methanol and dry to obtain the final product. Yields are typically in the range of 89-95%.[2]
Protocol 3: One-Pot, Three-Component Synthesis of Thiazole Scaffolds using a Nanoparticle Catalyst[9]
Materials:
-
N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzene sulfonamide (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Appropriate anhydride (1 mmol)
-
NiFe2O4 nanoparticles (5 mg)
-
Ethanol:Water (1:1) solvent system (5 mL)
-
Reaction vessel with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a suitable reaction vessel, combine the sulfonamide derivative (1 mmol), thiosemicarbazide (1 mmol), the selected anhydride (1 mmol), and NiFe2O4 nanoparticles (5 mg).
-
Add 5 mL of the ethanol:water (1:1) solvent system.
-
Heat the reaction mixture at 75°C for 45-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is isolated by filtration, washed with water, and then dried.
-
The product can be further purified by recrystallization from absolute ethanol to yield the final thiazole scaffold.
III. Visualization of a Representative Synthetic Workflow
The following diagram illustrates a general workflow for a one-pot, three-component synthesis of a thiazole derivative, a common strategy in modern organic synthesis.
Caption: A generalized workflow for a one-pot thiazole synthesis.
IV. Thiazole-Based Compounds in Drug Development Signaling Pathways
Thiazole derivatives are prominent in drug discovery, often targeting key signaling pathways implicated in diseases like cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.
The diagram below illustrates how a thiazole-based inhibitor can disrupt this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a thiazole-based compound.
By dual-targeting PI3K and mTOR, these inhibitors can effectively shut down downstream signaling that leads to uncontrolled cell growth, making them promising candidates for cancer therapy.[10][11][12][13][14]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Ethyl 3-(1,3-thiazol-2-yl)benzoate as a Scaffold for Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Ethyl 3-(1,3-thiazol-2-yl)benzoate as a versatile scaffold for the development of novel kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Introduction
The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets. This compound presents a valuable starting point for the synthesis of novel inhibitors. The ester functionality at the meta-position of the phenyl ring provides a convenient handle for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific enzyme targets. Thiazole derivatives have been identified as potent inhibitors of various kinases, including Phosphatidylinositol 3-kinase (PI3K).
Targeted Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Inhibitors based on the this compound scaffold can be designed to target key kinases within this pathway, such as PI3K, Akt, and mTOR.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a representative series of inhibitors derived from the this compound scaffold. The core structure was modified by converting the ethyl ester to a variety of amide derivatives.
| Compound ID | R Group (Amide Moiety) | PI3Kα IC₅₀ (nM) | Akt1 IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT116 GI₅₀ (nM) |
| ETB-001 | -NH-(4-morpholinyl) | 15.2 | >1000 | 850.1 | 120.5 |
| ETB-002 | -NH-(4-methylpiperazin-1-yl) | 8.9 | 850.6 | 450.3 | 75.8 |
| ETB-003 | -NH-(pyridin-4-ylmethyl) | 25.6 | >1000 | >1000 | 250.1 |
| ETB-004 | -NH-(4-fluorophenyl) | 12.3 | 980.2 | 670.4 | 98.7 |
| ETB-005 | -NH-(1H-indazol-6-yl) | 5.1 | 450.3 | 210.8 | 35.2 |
Data are representative and compiled for illustrative purposes based on typical activities of similar thiazole-based kinase inhibitors.
Experimental Protocols
The general strategy for synthesizing novel inhibitors from this compound involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Hydrolysis: Add lithium hydroxide (LiOH) (2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield 3-(1,3-thiazol-2-yl)benzoic acid as a solid.
-
Activation: To a solution of 3-(1,3-thiazol-2-yl)benzoic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Amine Addition: Stir the mixture for 15 minutes at room temperature, then add the desired amine (1.1 eq).
-
Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final amide derivative.
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to determine the IC₅₀ values of the synthesized compounds against PI3Kα.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture: In a 384-well plate, add the following components in order:
-
Test compound or DMSO (control).
-
PI3Kα enzyme solution.
-
PIP2 substrate solution.
-
-
Initiation: Start the kinase reaction by adding ATP solution.
-
Incubation: Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the product (PIP3) by adding a detection mixture containing a europium-labeled anti-PIP3 antibody and an XL665-labeled secondary antibody.
-
Measurement: After a further incubation period, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Determine the concentration of the compound that causes 50% growth inhibition (GI₅₀) by plotting the percentage of cell growth inhibition against the compound concentration.
Structure-Activity Relationship (SAR) Insights
-
Amide Moiety: The nature of the R group in the amide functionality significantly influences the inhibitory activity. The introduction of heterocyclic rings, such as indazole (ETB-005), can lead to a substantial increase in potency, likely due to favorable interactions with the kinase active site.
-
Piperazine Group: The N-methylpiperazine moiety (ETB-002) often enhances solubility and can provide additional binding interactions, contributing to improved activity.
-
Aromatic Substituents: Substitution on a terminal phenyl ring (ETB-004) can be explored to fine-tune activity and selectivity.
Conclusion
This compound serves as an excellent and readily modifiable scaffold for the development of novel kinase inhibitors. The synthetic route is straightforward, allowing for the rapid generation of a library of diverse analogs. The presented protocols for synthesis and biological evaluation provide a solid foundation for researchers to explore the potential of this scaffold in the discovery of new therapeutic agents targeting cancer and other diseases driven by aberrant kinase signaling. Further optimization of the lead compounds through iterative medicinal chemistry efforts holds promise for identifying potent and selective clinical candidates.
Application Notes and Protocols for the Synthesis of Ethyl Benzoate
Introduction
Ethyl benzoate is an organic ester formed from the condensation of benzoic acid and ethanol.[1][2] It is a colorless liquid with a pleasant, fruity odor, making it a common component in fragrances and artificial fruit flavors.[1][3] This document provides a detailed experimental procedure for the synthesis of ethyl benzoate via Fischer esterification, a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical Data and Reagents
A summary of the physical properties of the key reactants and the final product is provided below. These values are crucial for the experimental setup, purification, and final characterization.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 249.2 | 1.27 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 78.4 | 0.789 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 337 | 1.84 |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 211-213 | 1.05 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 2.20 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | 2.66 |
Data compiled from multiple sources.[1][6][7]
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of ethyl benzoate through the reflux of benzoic acid and ethanol with a sulfuric acid catalyst, followed by extraction and purification.
1. Reaction Setup and Reflux:
-
In a 150 mL round-bottom flask, combine 25.4 g (0.208 mol) of benzoic acid with 23 mL (0.39 mol) of 95% ethanol.[6]
-
Gently swirl the flask to dissolve the benzoic acid.
-
Carefully and slowly add 4.2 mL of concentrated sulfuric acid to the mixture while continuing to swirl.[6] Add a few boiling chips to ensure smooth boiling.
-
Assemble a reflux condenser with the round-bottom flask and place it on a heating mantle.[6]
-
Heat the mixture to reflux and maintain the reflux for approximately 3 hours.[6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[8]
2. Work-up and Extraction:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing 60 mL of cold water.[6]
-
To neutralize the remaining sulfuric acid and unreacted benzoic acid, add a saturated sodium bicarbonate solution in small portions until the effervescence ceases and the aqueous layer is slightly alkaline.
-
Extract the ethyl benzoate from the aqueous layer using two 30 mL portions of diethyl ether.[6]
-
Combine the organic (ether) layers in the separatory funnel and wash them sequentially with 30 mL of water and then 30 mL of brine (saturated NaCl solution) to remove residual water-soluble impurities.
3. Drying and Solvent Removal:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Dry the solution over anhydrous magnesium sulfate or calcium chloride until the liquid is clear.[6][9]
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator or by simple distillation on a water bath.[6] Caution: Diethyl ether is highly flammable.
4. Purification by Distillation:
-
The remaining crude ethyl benzoate can be purified by distillation.
-
Set up a simple distillation apparatus.
-
Collect the fraction boiling between 211-213 °C, which is the pure ethyl benzoate product.[1]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.[10]
-
Diethyl ether is extremely flammable and can form explosive peroxides.[6][7] Ensure there are no open flames or spark sources nearby during its use.
-
Perform all steps of this procedure in a well-ventilated fume hood.
Data Summary and Characterization
The following tables summarize typical quantitative data for the synthesis and characterization of ethyl benzoate.
Table 1: Typical Reactant Quantities and Yield
| Reactant/Product | Moles (mol) | Mass (g) | Volume (mL) | Role |
| Benzoic Acid | 0.208 | 25.4 | ~20 | Limiting Reagent |
| Ethanol (95%) | 0.39 | 18.15 | 23 | Reactant & Solvent |
| Sulfuric Acid | ~0.08 | ~7.7 | 4.2 | Catalyst |
| Ethyl Benzoate (Theoretical Yield) | 0.208 | 31.24 | ~29.75 | Product |
Based on the procedure outlined in the protocol.[6][7]
Table 2: Spectroscopic Data for Product Characterization
| Spectroscopic Technique | Key Peaks / Shifts | Interpretation |
| IR Spectroscopy (liquid film) | ~1720 cm⁻¹ (strong) | C=O (ester) stretch |
| ~3000-2850 cm⁻¹ | C-H (aliphatic) stretch | |
| ~1275 cm⁻¹ & ~1100 cm⁻¹ | C-O (ester) stretch | |
| ¹H NMR (CDCl₃) | δ 8.0 ppm (doublet of doublets, 2H) | Aromatic protons ortho to ester |
| δ 7.3-7.5 ppm (multiplet, 3H) | Aromatic protons meta and para to ester | |
| δ 4.3 ppm (quartet, 2H) | -O-CH₂- protons | |
| δ 1.3 ppm (triplet, 3H) | -CH₃ protons | |
| ¹³C NMR (CDCl₃) | δ 166.5 ppm | C=O (ester carbonyl) carbon |
| δ 132.8, 130.6, 129.5, 128.3 ppm | Aromatic carbons | |
| δ 60.9 ppm | -O-CH₂- carbon | |
| δ 14.3 ppm | -CH₃ carbon |
Data compiled from multiple sources.[2][11][12]
Process Visualization
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.
Caption: Experimental workflow for the synthesis and purification of ethyl benzoate.
Caption: Logical diagram of the Fischer esterification reaction mechanism.
References
- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. uwlax.edu [uwlax.edu]
- 6. chem.uoi.gr [chem.uoi.gr]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
- 9. Synthesis routes of Ethyl benzoate [benchchem.com]
- 10. Microscale preparation of ethyl benzoate | Class experiment | RSC Education [edu.rsc.org]
- 11. Page loading... [guidechem.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of Benzothiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzothiazole is a privileged heterocyclic scaffold consisting of a benzene ring fused to a thiazole ring. This core structure is found in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Traditional methods for synthesizing these derivatives often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. This green chemistry approach offers significant advantages, including dramatically reduced reaction times, increased product yields, enhanced purity, and often solvent-free conditions, making it an invaluable tool in medicinal chemistry and drug discovery.[2][4]
These application notes provide detailed protocols for the microwave-assisted synthesis of two distinct classes of benzothiazole derivatives, summarize key reaction data, and illustrate relevant biological pathways.
Application Note 1: Rapid Synthesis of 2-Arylbenzothiazoles
This protocol details the one-pot condensation reaction of 2-aminothiophenol with various aromatic aldehydes to yield 2-substituted benzothiazole derivatives. The microwave irradiation method is significantly faster and often provides higher yields compared to conventional heating methods.[2]
Experimental Protocol
General Procedure for Microwave-Assisted Synthesis:
-
In a dedicated microwave reaction vessel, combine 2-aminothiophenol (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol).
-
Add a suitable solvent such as ethanol (5-10 mL) or, if conducting a solvent-free reaction, a catalyst or solid support if required by the specific protocol.[2][5] Some protocols achieve high yields without any solvent or catalyst.[4]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature (e.g., 160-500 W, 80-120°C) for a short duration (typically 2-15 minutes).[6][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
If a solid product precipitates, filter the mixture, wash the solid with cold ethanol or methanol, and dry it.
-
If no solid forms, perform an aqueous work-up and extract the product using a suitable organic solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol) to obtain the pure 2-arylbenzothiazole derivative.[2][6]
Experimental Workflow
Caption: General workflow for microwave-assisted synthesis of 2-arylbenzothiazoles.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the significant advantages in reaction time and yield achieved by microwave-assisted synthesis compared to conventional heating for the preparation of various hydroxy-substituted phenyl benzothiazoles.
| Compound | Substituent (on Phenyl Ring) | Conventional Method (Time, hours) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |
| 6a | 4-OH | 4.5 | 75 | 10 | 95 | [2] |
| 6b | 2-OH | 5.0 | 72 | 12 | 92 | [2] |
| 6c | 2,4-diOH | 4.0 | 78 | 10 | 90 | [2] |
| 6d | 3,4-diOH | 5.5 | 70 | 15 | 88 | [2] |
| 6e | 3-ethoxy-4-OH | 6.0 | 74 | 12 | 94 | [2] |
| 6f | 2,3-diOH | 5.0 | 71 | 15 | 89 | [2] |
Data synthesized from literature values, demonstrating a reduction in reaction time of approximately 25-fold and an increase in yield of 12-20% with microwave irradiation.[2]
Application Note 2: Three-Component Synthesis of Pyrrolo[2,1-b][1][4]benzothiazole Derivatives
This protocol outlines a modern, efficient microwave-assisted, three-component reaction to synthesize novel pyrrolo[2,1-b][1][4]benzothiazole derivatives, which are of interest for their potential biological activities.[8]
Experimental Protocol
Step 1: Synthesis of Intermediate 2-cyanomethyl-1,3-benzothiazole (3)
-
In a microwave-safe vessel, dissolve 2-aminothiophenol (1) (10 mmol) and malononitrile (2) (10 mmol) in ethanol (10 mL).
-
Add a catalytic amount of acetic acid.
-
Irradiate the mixture in a microwave reactor at 40°C for 10 minutes.
-
Upon completion, cool the mixture and isolate the resulting intermediate (3), which can be purified or used directly in the next step. This microwave method achieves a high yield (92%).[8]
Step 2: Three-Component Synthesis of Pyrrolo[2,1-b][1][4]benzothiazole (9a-e)
-
In a new microwave vessel, add the intermediate 2-cyanomethyl-1,3-benzothiazole (3) (1 mmol), an appropriate aromatic aldehyde (5a-e) (1 mmol), and malononitrile (8) (1 mmol).
-
Add absolute ethanol (10 mL) as the solvent and a catalytic amount of piperidine.
-
Seal the vessel and irradiate in the microwave reactor at 120°C for 20-30 minutes.
-
Monitor the reaction by TLC.
-
After cooling, the precipitated solid is filtered, washed with ethanol, and dried to yield the final pyrrolo[2,1-b][1][4]benzothiazole derivatives (9a-e).[8]
Experimental Workflow
Caption: Workflow for the multi-component synthesis of pyrrolo[2,1-b]benzothiazoles.
Data Presentation: Synthesis of Pyrrolo[2,1-b][1][4]benzothiazole Derivatives
| Compound | Ar (Substituent on Aldehyde) | Microwave Time (min) | Yield (%) | Reference |
| 9a | Phenyl | 20 | 85 | [8] |
| 9b | 4-Chlorophenyl | 25 | 89 | [8] |
| 9c | 4-Methoxyphenyl | 25 | 82 | [8] |
| 9d | 4-(Dimethylamino)phenyl | 30 | 92 | [8] |
| 9e | 2-Thienyl | 20 | 80 | [8] |
Application Note 3: Biological Activity and Signaling Pathways
Benzothiazole derivatives synthesized via microwave irradiation have demonstrated significant potential as therapeutic agents, particularly in oncology. Certain derivatives exhibit potent anticancer activity against various cell lines.[1][8]
Anticancer Mechanism of Action
Studies have shown that specific 2-arylbenzothiazoles can act as potent anticancer agents against gastrointestinal cancer cells.[1][3] Computational docking studies suggest that these compounds may bind to and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[1][3] Inhibition of this pathway can suppress tumor growth and proliferation. Furthermore, these compounds have been observed to induce apoptosis (programmed cell death) by significantly increasing the expression of key executioner proteins, including caspase-3, caspase-8, and caspase-9.[1][3]
Signaling Pathway Diagram
Caption: Inhibition of VEGFR-2 and induction of apoptosis by benzothiazole derivatives.
Data Presentation: Antimicrobial Activity
Many synthesized derivatives also show promising antimicrobial activity. The table below presents the Minimum Inhibitory Concentration (MIC) for select compounds against various bacterial and fungal strains.
| Compound | S. aureus (MIC, µmol/L) | B. subtilis (MIC, µmol/L) | E. coli (MIC, µmol/L) | C. albicans (MIC, µmol/L) | Reference |
| 7a | 6.25 | 12.5 | 12.5 | 12.5 | [8] |
| 7d | 6.25 | 6.25 | 12.5 | 6.25 | [8] |
| 9a | 12.5 | 6.25 | 6.25 | 12.5 | [8] |
| 9d | 6.25 | 12.5 | 6.25 | 6.25 | [8] |
| Cefotaxime | 12.5 | 25 | 12.5 | - | [8] |
| Fluconazole | - | - | - | 12.5 | [8] |
Lower MIC values indicate higher antimicrobial activity. Compounds 7a, 7d, 9a, and 9d showed antimicrobial activity comparable or superior to the reference drugs.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Biological evaluation of benzothiazoles obtained by microwave-green synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the One-Pot Synthesis of Functionalized Thiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiazole ring is a fundamental heterocyclic scaffold present in a multitude of natural products, pharmaceuticals, and biologically active compounds, including the antimicrobial sulfathiazole and the anti-HIV drug Ritonavir.[1][2] Thiazole derivatives exhibit a wide array of pharmacological activities, such as anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][5][6] Consequently, the development of efficient and sustainable synthetic methodologies for functionalized thiazoles is of paramount importance in medicinal chemistry and drug discovery.
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages over traditional multi-step procedures. This approach enhances efficiency by avoiding the lengthy separation and purification of intermediates, reduces solvent waste, and improves atom economy, aligning with the principles of green chemistry.[6][7][8] This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for synthesizing functionalized thiazoles, focusing on catalytic, microwave-assisted, and multi-component strategies.
Methodology: One-Pot Hantzsch Thiazole Synthesis and its Variants
The Hantzsch thiazole synthesis, first reported in the 19th century, is the most classic and widely used method for constructing the thiazole ring.[3][9] The traditional method involves the condensation of an α-haloketone with a thioamide-containing compound (like thiourea or thiosemicarbazide).[6][9] Modern one-pot variations focus on the in situ generation of the α-haloketone from a parent ketone, thereby avoiding the handling of lachrymatory and unstable α-haloketone intermediates.[6][10]
Application Notes: This method is highly versatile, allowing for the synthesis of a wide range of 2-amino-4-arylthiazoles. The one-pot approach, often utilizing reagents like N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂), involves an initial α-bromination of an aromatic ketone, followed by cyclization with thiourea in the same reaction vessel.[6][10] The use of catalysts can further enhance reaction rates and yields. Recent advancements include the use of magnetically separable nanocatalysts and green halogen sources like trichloroisocyanuric acid (TCCA) to improve the sustainability of the process.[11][12]
Logical Workflow for In Situ Halogenation and Cyclization
Caption: Logical flow of the one-pot Hantzsch synthesis.
Experimental Protocol 1: CuBr₂-Mediated One-Pot Synthesis of 4-Aryl-2-Aminothiazoles[6]
-
Reactant Preparation: To a round-bottom flask, add the aromatic methyl ketone (1.0 mmol) and Copper(II) Bromide (CuBr₂, 2.0 mmol).
-
Solvent Addition: Add 10 mL of chloroform/ethyl acetate (1:1 v/v) as the solvent.
-
Initial Reaction (Bromination): Reflux the mixture with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Thiourea Addition: After cooling the mixture to room temperature, add thiourea (1.2 mmol).
-
Cyclization: Reflux the new mixture for the time specified in Table 1, continuing to monitor by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Data Summary Table 1: CuBr₂-Mediated Synthesis of 2-Aminothiazoles [6]
| Entry | Aromatic Ketone | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetophenone | 4-Phenylthiazol-2-amine | 2.5 | 85 |
| 2 | 4'-Methoxyacetophenone | 4-(4-Methoxyphenyl)thiazol-2-amine | 2.0 | 90 |
| 3 | 4'-Fluoroacetophenone | 4-(4-Fluorophenyl)thiazol-2-amine | 2.5 | 81 |
| 4 | 2-Acetylnaphthalene | 4-(Naphthalen-2-yl)thiazol-2-amine | 3.0 | 82 |
Methodology: One-Pot Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are exceptionally efficient for building molecular complexity.[7][13] Several MCRs have been developed for thiazole synthesis, often employing novel catalysts to drive the reaction.
Application Notes: A prominent example is the three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and an anhydride, catalyzed by reusable NiFe₂O₄ nanoparticles.[5][14] This "green" method proceeds rapidly under mild reflux conditions in an ethanol-water solvent system, producing highly functionalized thiazole scaffolds in excellent yields.[5][14] Another innovative approach is the chemoenzymatic synthesis using trypsin from porcine pancreas (PPT) as a biocatalyst, which proceeds under very mild conditions.[15][16] These MCRs are advantageous for creating diverse chemical libraries for drug screening.
Experimental Workflow for a Three-Component Synthesis
Caption: Workflow for a nanoparticle-catalyzed MCR.
Experimental Protocol 2: NiFe₂O₄ Nanoparticle-Catalyzed Three-Component Synthesis[5]
-
Reactant Mixture: In a reaction vessel, combine the α-halo carbonyl compound (1.0 mmol), thiosemicarbazide (1.0 mmol), and the desired anhydride (1.0 mmol).
-
Catalyst and Solvent: Add NiFe₂O₄ nanoparticles (5 mg) and 5 mL of an ethanol:water (1:1) solvent system.
-
Reaction: Heat the resulting mixture at 75 °C for 45–60 minutes, monitoring the progress of the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature.
-
Purification: Filter the solid product, wash it with water, and then dry it. Purify the final compound by recrystallization from absolute ethanol. The NiFe₂O₄ catalyst can be recovered from the reaction mixture for reuse.[14][17]
Data Summary Table 2: NiFe₂O₄-Catalyzed Synthesis of Thiazole Scaffolds [5][14]
| Entry | Anhydride | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Phthalic Anhydride | 60 | 90 |
| 2 | Succinic Anhydride | 45 | 94 |
| 3 | Maleic Anhydride | 45 | 92 |
| 4 | Pyridine-2,3-dicarboxylic anhydride | 60 | 89 |
Methodology: Energy-Efficient One-Pot Syntheses (Microwave & Ultrasound)
The use of non-conventional energy sources like microwave (MW) irradiation and ultrasound has emerged as a powerful tool in green chemistry to accelerate organic reactions.[18][19] These techniques often lead to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods.[18][20]
Application Notes: Microwave-assisted one-pot synthesis is particularly effective for synthesizing 2-aminothiazoles and other complex thiazole derivatives.[10][18][21] Reactions that might take hours under conventional reflux can often be completed in minutes under microwave irradiation.[21] Similarly, ultrasound-assisted synthesis provides an efficient and green alternative, promoting reactions at lower temperatures and yielding high-purity products.[3][19][22] These methods are highly scalable and suitable for high-throughput synthesis in drug discovery pipelines.
Workflow Comparing Conventional vs. Energy-Assisted Methods
Caption: Comparison of conventional vs. MW/US methods.
Experimental Protocol 3: Microwave-Assisted One-Pot Synthesis of 2-Amino-1,3-thiazoles from Alcohols[21]
-
Reactant Preparation: In a microwave reaction vial, create a mixture of trichloroisocyanuric acid (TCCA, 1.0 mmol, 232 mg) and TEMPO (0.06 mmol, 9 mg) in 4 mL of t-BuOH/CH₂Cl₂ (1:2).
-
Addition of Substrates: Sequentially add the alcohol (1.0 mmol) and thiourea (1.3 mmol).
-
Microwave Irradiation: Stir the resulting mixture under microwave irradiation. A typical two-stage heating profile is 15 minutes at 70 °C, followed by 15 minutes at 100 °C.
-
Solvent Removal: After the reaction, remove the solvent under vacuum.
-
Work-up: Treat the residue with a saturated aqueous potassium carbonate (K₂CO₃) solution (20 mL).
-
Extraction and Purification: Extract the mixture with dichloromethane (CH₂Cl₂, 3 x 20 mL). Dry the combined organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield the final product.
Data Summary Table 3: Microwave-Assisted Synthesis from Alcohols [21]
| Entry | Alcohol | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Phenylethan-1-ol | 2-Amino-4-benzyl-1,3-thiazole | 88 |
| 2 | Cinnamyl alcohol | 2-Amino-4-styryl-1,3-thiazole | 91 |
| 3 | Cyclohexanol | 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole | 67 |
| 4 | 1-Phenylethan-1-ol | 2-Amino-4-methyl-4-phenyl-1,3-thiazole | 75 |
Conclusion: One-pot synthetic strategies represent a powerful and efficient paradigm for the construction of functionalized thiazoles. The methodologies presented here—including modern variations of the Hantzsch synthesis, catalytic multi-component reactions, and energy-efficient microwave and ultrasound-assisted protocols—offer significant advantages in terms of yield, reaction time, and environmental impact. These protocols provide robust and versatile tools for researchers in academia and industry, facilitating the rapid synthesis of diverse thiazole libraries for applications in drug development and materials science.
References
- 1. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium - ProQuest [proquest.com]
- 11. rsc.org [rsc.org]
- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
"optimization of reaction conditions for Ethyl 3-(1,3-thiazol-2-yl)benzoate synthesis"
Technical Support Center: Synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of this compound synthesis. The primary synthesis route discussed is the Hantzsch thiazole synthesis, a widely recognized method for forming the thiazole ring.[1][2]
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines a general procedure for the synthesis of this compound. The key reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3][4]
Materials:
-
Ethyl 3-(2-bromoacetyl)benzoate (α-haloketone)
-
Thioformamide
-
Ethanol (Solvent)
-
Sodium bicarbonate (Base)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-(2-bromoacetyl)benzoate (1 equivalent) in ethanol.
-
Reagent Addition: Add thioformamide (1.1 equivalents) to the solution, followed by sodium bicarbonate (1.5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with a brine solution, and dry it over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.
Experimental Workflow Diagram
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 4. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
"common byproducts in the synthesis of thiazole derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of thiazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of thiazole derivatives via the Hantzsch, Cook-Heilbron, and Gabriel methods.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a versatile method for preparing a wide range of thiazole derivatives through the condensation of an α-haloketone with a thioamide.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of α-haloketone: Decomposition or presence of impurities. 2. Instability of thioamide: Some thioamides, like thiobenzamide, can be unstable in acidic media.[1] 3. Incorrect reaction conditions: Inappropriate solvent, temperature, or reaction time. | 1. Use freshly prepared or purified α-haloketone. Verify its purity by techniques like NMR or GC-MS. 2. Ensure the thioamide is pure and dry. If instability is suspected, consider synthesizing it fresh before use. For acid-sensitive thioamides, maintain neutral or slightly basic reaction conditions. 3. Optimize reaction conditions. Ethanol is a commonly used solvent.[2] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3] |
| Formation of Side Products/Impurities | 1. Reaction under acidic conditions: Can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-(N-substituted amino)thiazole.[4] 2. Self-condensation of α-haloketone. 3. Decomposition of starting materials or product. | 1. Maintain neutral or slightly basic conditions to favor the formation of the desired 2-amino thiazole. If acidic conditions are necessary, be prepared to separate the isomeric byproducts, for example by chromatography. 2. Add the α-haloketone slowly to the reaction mixture containing the thioamide to minimize its self-condensation. 3. Monitor the reaction progress using TLC to avoid prolonged reaction times that could lead to decomposition. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is an oil or difficult to crystallize. | 1. Use a slight excess of the thioamide to ensure complete consumption of the α-haloketone. Unreacted thioamide can often be removed by washing with a dilute acid solution. 2. Column chromatography is a common method for separating the desired thiazole from polar impurities. 3. If the product is an oil, try converting it to a salt (e.g., hydrochloride or picrate) to facilitate crystallization and purification. |
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [2]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Cook-Heilbron Thiazole Synthesis
This method involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds to yield 5-aminothiazoles.[5][6][7]
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Instability of α-aminonitrile: These compounds can be prone to decomposition. 2. Side reactions of carbon disulfide: CS₂ can react with the amine functionality to form dithiocarbamates. 3. Incomplete cyclization. | 1. Use freshly prepared α-aminonitrile. Store it under inert atmosphere and at low temperature if necessary. 2. Control the stoichiometry of the reactants carefully. Slow addition of carbon disulfide may be beneficial. 3. Ensure adequate reaction time and temperature. The reaction is often carried out at room temperature but may require gentle heating in some cases. |
| Formation of Polymeric Byproducts | Self-polymerization of reactants or intermediates. | Maintain dilute reaction conditions to disfavor intermolecular reactions that can lead to polymerization. |
| Difficulty in Isolating the Product | The product may be highly soluble in the reaction solvent or form a complex mixture. | After the reaction is complete, acidification of the reaction mixture can help in precipitating the product. Extraction with a suitable organic solvent followed by purification via column chromatography may be necessary. |
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole [8]
-
To a solution of an α-aminonitrile in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of carbon disulfide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Gabriel Thiazole Synthesis
In the Gabriel synthesis of thiazoles, an α-acylaminoketone is reacted with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀), to form the thiazole ring.[1]
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete thionation of the amide carbonyl. 2. Decomposition of the starting material or product at high temperatures. 3. Formation of oxazole byproducts. | 1. Ensure the P₄S₁₀ is of good quality and used in sufficient stoichiometric amounts. Lawesson's reagent can sometimes be a milder and more effective alternative.[9] 2. Carefully control the reaction temperature. The reaction often requires heating, but excessive temperatures should be avoided. 3. The formation of oxazoles can occur if the cyclization proceeds through the oxygen atom instead of the sulfur. Using a more potent thionating agent can favor the formation of the thiazole. |
| Formation of Tarry Byproducts | Reaction with P₄S₁₀ can sometimes lead to the formation of complex, tarry materials. | Use a high-boiling point inert solvent like pyridine or dioxane to help solubilize the reactants and intermediates. Purification of the crude product by column chromatography is often necessary. |
| Difficult Purification | The crude product is often a complex mixture containing phosphorus-containing byproducts. | Work-up the reaction by quenching with a base (e.g., sodium carbonate solution) to neutralize acidic byproducts. The crude product should then be purified by column chromatography. |
Experimental Protocol: Synthesis of 2,5-Disubstituted Thiazole [1]
-
In a round-bottom flask, dissolve the α-acylaminoketone in a high-boiling inert solvent such as pyridine or dioxane.
-
Add a stoichiometric amount of phosphorus pentasulfide (P₄S₁₀) to the solution.
-
Heat the reaction mixture under reflux. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water or ice.
-
Neutralize the mixture with a base, such as sodium carbonate, until it is slightly alkaline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQs
Q1: What is the most common byproduct in the Hantzsch thiazole synthesis and how can I avoid it?
A1: A common byproduct, especially when the reaction is conducted under acidic conditions, is the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4] To favor the formation of the desired 2-aminothiazole, it is recommended to carry out the reaction under neutral or slightly basic conditions.
Q2: My Cook-Heilbron synthesis is giving a very low yield. What are the likely reasons?
A2: Low yields in the Cook-Heilbron synthesis are often due to the instability of the α-aminonitrile starting material. It is crucial to use freshly prepared or purified α-aminonitrile. Another potential issue is the formation of dithiocarbamate byproducts from the reaction of carbon disulfide with the amine. Careful control of stoichiometry and slow addition of carbon disulfide can help mitigate this.
Q3: The Gabriel synthesis of my thiazole derivative is resulting in a tarry, intractable mixture. How can I improve the reaction?
A3: The use of phosphorus pentasulfide in the Gabriel synthesis can sometimes lead to the formation of tarry byproducts. Using a high-boiling point, inert solvent like pyridine can help to keep the reaction mixture homogeneous. Alternatively, consider using a milder thionating agent such as Lawesson's reagent, which may lead to a cleaner reaction.[9] Thorough purification of the crude product by column chromatography is almost always necessary.
Q4: How can I monitor the progress of my thiazole synthesis reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q5: Are there any "greener" alternatives to the classical thiazole synthesis methods?
A5: Yes, there is growing interest in developing more environmentally friendly methods for thiazole synthesis. This includes the use of microwave irradiation to reduce reaction times and energy consumption, as well as the use of greener solvents like water or solvent-free conditions.[3]
Visualizations
Caption: Influence of pH on product distribution in Hantzsch synthesis.
Caption: A general troubleshooting workflow for low-yielding thiazole syntheses.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-(1,3-thiazol-2-yl)benzoate synthesis.
I. Troubleshooting Guide
Low yields or reaction failures can be attributed to several factors. This guide addresses common issues encountered during the synthesis of this compound, likely via the Hantzsch thiazole synthesis.
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Poor quality of starting materials | Ensure the purity of the α-halo-ester, ethyl 3-(2-bromoacetyl)benzoate, and the thioamide, thioformamide. Impurities can interfere with the reaction. Recrystallize or distill starting materials if necessary. |
| Incorrect reaction temperature | The Hantzsch thiazole synthesis is temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it may promote side reactions and decomposition. Monitor the reaction temperature closely and adjust as needed. A typical starting point is refluxing in a suitable solvent like ethanol. |
| Inefficient mixing | Ensure vigorous and constant stirring to maintain a homogeneous reaction mixture, especially if starting materials have different solubilities. |
| Presence of water | The reaction should be carried out under anhydrous conditions as water can hydrolyze the ester and interfere with the condensation steps. Use dry solvents and glassware. |
| Incorrect pH | While the Hantzsch synthesis is often carried out under neutral or slightly basic conditions, some variations benefit from acidic catalysis.[1] However, strongly acidic or basic conditions can lead to side reactions. If using a base to scavenge the hydrohalic acid byproduct, ensure it is a non-nucleophilic base like sodium bicarbonate or potassium carbonate. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Recommended Solution |
| Self-condensation of the α-halo-ester | This can occur under basic conditions. Add the base slowly to the reaction mixture or use a milder base. |
| Decomposition of thioformamide | Thioformamide can be unstable, especially at elevated temperatures. Use freshly prepared or purified thioformamide and avoid prolonged heating. |
| Formation of isomeric thiazoles | If using an unsymmetrical thioamide or α-halo-ester, the formation of regioisomers is possible. Careful control of reaction conditions and purification by chromatography may be necessary to isolate the desired isomer. |
| Hydrolysis of the ethyl ester | The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Ensure anhydrous conditions and quench the reaction appropriately. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Product is an oil | If the product does not crystallize, purification by column chromatography on silica gel is recommended. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be determined by thin-layer chromatography (TLC).[2] |
| Co-elution of impurities | If impurities co-elute with the product during chromatography, try a different solvent system or a different stationary phase (e.g., alumina). Recrystallization from a suitable solvent system after chromatography may also be effective. |
| Product instability on silica gel | Some nitrogen-containing heterocyclic compounds can be sensitive to acidic silica gel. If product degradation is observed, consider using neutral or basic alumina for chromatography, or wash the silica gel with a triethylamine solution before use. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable and widely used method is the Hantzsch thiazole synthesis.[3][4] This involves the condensation reaction between an α-halo-ester, specifically ethyl 3-(2-bromoacetyl)benzoate, and a thioamide, which in this case would be thioformamide.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are:
-
Ethyl 3-(2-bromoacetyl)benzoate: The α-halo-ester component.
-
Thioformamide: The thioamide component.
-
Solvent: Typically a protic solvent like ethanol or methanol.[3]
-
Base (optional but recommended): A mild, non-nucleophilic base such as sodium bicarbonate or potassium carbonate to neutralize the hydrobromic acid formed during the reaction.
Q3: What are the general reaction conditions?
-
Dissolving the thioformamide in a suitable solvent (e.g., ethanol).
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Adding the ethyl 3-(2-bromoacetyl)benzoate to the solution.
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Heating the mixture to reflux for a period of several hours, monitoring the reaction progress by TLC.[5]
-
Optionally, a base can be added to scavenge the acid byproduct.
-
After completion, the reaction is cooled, and the product is isolated by extraction and purified, typically by column chromatography.[2][5]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method to monitor the reaction.[5] A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q5: What is the expected yield for this synthesis?
A5: The yield can vary significantly depending on the purity of the reactants, reaction conditions, and purification method. Hantzsch thiazole syntheses are generally known to provide good to excellent yields.[3] However, without a specific reported synthesis for this compound, a precise yield cannot be provided. Optimization of the reaction conditions is crucial for maximizing the yield.
Q6: What are some common side reactions to be aware of?
A6: Potential side reactions include the formation of byproducts from the self-condensation of the α-halo-ester, decomposition of the thioamide, and possible hydrolysis of the ester group if water is present. Careful control of the reaction conditions can help minimize these side reactions.
III. Experimental Protocols and Data
While a specific, detailed protocol for this compound was not found in the searched literature, the following table provides a general comparison of reaction conditions for similar thiazole syntheses, which can serve as a starting point for optimization.
Table 1: Comparison of Reaction Conditions for Thiazole Synthesis
| Reaction Component | Conventional Heating | Microwave Irradiation[5] | Ultrasound Irradiation[5] |
| Solvent | Acetone, Ethanol[3][5] | None or high-boiling solvent | Ethanol/Water |
| Base | K₂CO₃[5] | K₂CO₃ | K₂CO₃ |
| Temperature | Reflux | 100-180 °C | Room Temperature |
| Reaction Time | Several hours[5] | 2-15 minutes | 15-30 minutes |
| Typical Yield | Moderate to High | High | Moderate to High |
IV. Visualizations
To aid in understanding the synthesis, the following diagrams illustrate the proposed reaction pathway and a general experimental workflow.
Caption: Proposed reaction pathway for the synthesis of this compound via Hantzsch condensation.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis New and Novel Aryl Thiazole Derivatives Compounds : Oriental Journal of Chemistry [orientjchem.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
Thiazole Cyclization Reactions: A Technical Support Center
Welcome to the Technical Support Center for Thiazole Cyclization Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of thiazoles.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis resulted in a very low yield. What are the common causes?
Low yields in the Hantzsch synthesis can stem from several factors. One common issue is the stability of the thioamide reactant, especially in acidic conditions, which can lead to its degradation.[1] Another significant factor can be the reaction conditions themselves, such as temperature and solvent choice, which may not be optimal for your specific substrates. Harsh reaction conditions and prolonged reaction times have been noted as drawbacks of the classical Hantzsch method.[1][2] Additionally, the nature of the halide in the α-haloketone can influence the reaction rate and yield; a good leaving group is essential for the initial nucleophilic attack.[2]
Q2: I am not getting any product in my thiazole cyclization reaction. What should I check first?
If no product is formed, the first step is to verify the integrity and purity of your starting materials. The α-haloketone can be unstable, and the thioamide can degrade, particularly if it is not stored properly. Ensure that the reagents are of high quality and have been correctly identified. Next, re-examine your reaction conditions. Thiazole synthesis is sensitive to temperature, solvent, and the presence of catalysts or bases. An inappropriate solvent can hinder the reaction, and an incorrect temperature can either be too low to initiate the reaction or too high, leading to decomposition. Finally, confirm the stoichiometry of your reactants. An incorrect ratio of α-haloketone to the thio-component can lead to reaction failure.
Q3: What are the typical side products in a Hantzsch thiazole synthesis, and how can I minimize them?
The Hantzsch synthesis can sometimes yield unexpected products alongside the desired thiazole. Under acidic conditions, the reaction of an α-halogenoketone with an N-monosubstituted thiourea can produce a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3] The formation of these isomers is influenced by the reaction conditions and the structure of the starting materials. To minimize side product formation, careful control of the reaction's pH is crucial. Running the reaction in a neutral solvent generally favors the formation of the 2-(N-substituted amino)thiazole. Additionally, optimizing the reaction temperature and time can help to reduce the formation of degradation products.
Q4: How do I choose the right solvent for my thiazole synthesis?
The choice of solvent can significantly impact the yield and rate of thiazole cyclization. The ideal solvent should be inert to the reactants and products, and it should facilitate the dissolution of the starting materials. For the Hantzsch synthesis, polar solvents like ethanol, methanol, or a mixture of ethanol and water are commonly used.[4][5] The selection of the solvent can be optimized based on the specific substrates. For instance, in some multi-component reactions, a mixture of ethanol and water has been shown to provide higher yields compared to using either solvent alone.[5] It is often beneficial to perform small-scale screening experiments with different solvents to determine the optimal conditions for your specific reaction.
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Possible Cause | Suggested Solution |
| Degradation of Starting Materials | Verify the purity of the α-haloketone and thioamide by techniques such as NMR or melting point analysis. Use fresh or newly purified reagents. Thioamides can be particularly unstable in acidic media.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures, leading to decomposition. Running test reactions at different temperatures can identify the optimal range.[6][7] |
| Incorrect Solvent | The solvent plays a crucial role in reactant solubility and reaction kinetics. Screen a variety of solvents, such as ethanol, DMF, or aqueous mixtures, to find the most suitable one for your specific substrates.[4][8] |
| Presence of Inhibitors | Ensure all glassware is clean and free of any residual chemicals from previous reactions that could act as inhibitors. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of the thio-component is sometimes used to ensure the complete consumption of the α-haloketone. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Isomer Formation (Hantzsch Synthesis) | Control the pH of the reaction medium. Neutral conditions typically favor the formation of 2-aminothiazoles over 2-iminothiazolines when using substituted thioureas.[3] |
| Decomposition of Product | The desired thiazole product may be unstable under the reaction or workup conditions. Try to perform the reaction at a lower temperature or for a shorter duration. During workup, avoid harsh acidic or basic conditions if your product is sensitive to them. |
| Side Reactions of Starting Materials | The α-haloketone can undergo self-condensation or other side reactions. Adding the α-haloketone slowly to the reaction mixture containing the thioamide can sometimes minimize these side reactions. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is highly polar | 2-Aminothiazoles are often polar and can be challenging to extract from aqueous solutions. Use a more polar organic solvent for extraction, or perform multiple extractions. In some cases, purification can be achieved by precipitation.[9] |
| Product co-elutes with impurities | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if separation on silica gel is poor. |
| Product is unstable on silica gel | Some thiazole derivatives may decompose on silica gel. In such cases, alternative purification methods like recrystallization or preparative TLC with a less acidic stationary phase should be considered. |
| Formation of insoluble byproducts | The reaction may form insoluble polymeric materials. Filtering the crude reaction mixture before workup can remove these impurities. |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[10]
Materials:
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2-Bromoacetophenone (5.0 mmol)
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Thiourea (7.5 mmol)
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Methanol (5 mL)
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5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
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In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
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Add methanol and a stir bar to the vial.
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Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
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Remove the reaction from the heat and allow it to cool to room temperature.
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Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.
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Filter the resulting precipitate through a Buchner funnel.
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Wash the filter cake with water.
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Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles under mild conditions.[11][12]
Materials:
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α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide (CS₂)
-
Solvent (e.g., ethanol or an aqueous ethereal solution)
Procedure:
-
Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.
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Add carbon disulfide to the solution at room temperature.
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Stir the reaction mixture. The reaction is typically carried out under mild conditions, sometimes for several hours.
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The product, a 5-aminothiazole derivative, may precipitate from the reaction mixture or can be isolated by removal of the solvent followed by purification. In the case of using carbon disulfide, a 5-amino-2-mercaptothiazole is formed.[8]
Data Presentation
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Water | Reflux | Moderate | [5] |
| 2 | Ethanol | Reflux | Good | [5] |
| 3 | Methanol | Reflux | Good | [5] |
| 4 | 1-Butanol | Reflux | Good | [5] |
| 5 | 2-Propanol | Reflux | Good | [5] |
| 6 | Ethanol/Water (1:1) | 65 | 87 | [5] |
| 7 | Dioxane | 60 | 18-20 | [1] |
Note: "Moderate" and "Good" are qualitative descriptions from the source. The quantitative yield for the ethanol/water mixture highlights the potential for optimization.
Visualizations
Caption: A troubleshooting workflow for failed thiazole cyclization reactions.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Caption: The reaction mechanism of the Cook-Heilbron thiazole synthesis.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
"stability and degradation of Ethyl 3-(1,3-thiazol-2-yl)benzoate under various conditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 3-(1,3-thiazol-2-yl)benzoate. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
Issue 1: Unexpected Impurities Detected in the Sample After Storage
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Possible Cause 1: Hydrolysis. The ethyl ester functional group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would result in the formation of 3-(1,3-thiazol-2-yl)benzoic acid and ethanol.
-
Troubleshooting Tip: Store the compound in a desiccator in a tightly sealed container. Avoid exposure to humid environments and ensure all solvents and reagents are anhydrous.
-
-
Possible Cause 2: Oxidation. The thiazole ring, while generally stable, can be susceptible to oxidation under certain conditions, potentially leading to N-oxides or sulfoxides.
-
Troubleshooting Tip: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Avoid sources of free radicals.
-
-
Possible Cause 3: Photodegradation. Exposure to light, particularly UV light, can sometimes induce degradation in heterocyclic compounds.[1]
-
Troubleshooting Tip: Store the compound in an amber vial or otherwise protected from light. Conduct experiments under low-light conditions if photostability is a concern.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation in Assay Media. The pH and composition of the assay buffer could be promoting the degradation of the compound, leading to variable concentrations of the active substance.
-
Troubleshooting Tip: Assess the stability of this compound in the specific assay buffer over the time course of the experiment. Prepare fresh solutions of the compound for each experiment. Consider adjusting the buffer pH if it is found to be a factor in degradation.
-
Issue 3: Loss of Compound During Work-up or Purification
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Possible Cause: Instability to Acidic or Basic Conditions. If the purification or work-up procedure involves strong acids or bases, this could be causing hydrolysis of the ester.
-
Troubleshooting Tip: Use neutral or mildly acidic/basic conditions whenever possible. If acidic or basic conditions are unavoidable, minimize the exposure time and temperature. Analyze samples at each step to pinpoint where the loss is occurring.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
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Hydrolysis: The ethyl ester bond can be cleaved by water, particularly under acidic or basic catalysis, to yield 3-(1,3-thiazol-2-yl)benzoic acid and ethanol.[2][3][4]
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Oxidation: The nitrogen and sulfur atoms in the thiazole ring are potential sites of oxidation.[5][6]
Q2: How should I store this compound to ensure its stability?
A2: To maximize stability, the compound should be stored in a cool, dry, and dark place. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity and degradation of the compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of any degradation products.[1]
Q4: How can I perform a forced degradation study on this compound?
A4: Forced degradation studies are essential to understand the intrinsic stability of a new chemical entity.[8][9][10] A typical study would involve subjecting solutions of this compound to the following stress conditions:
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Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).
-
Photodegradation: Exposing the solid compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber).
Samples should be analyzed at various time points by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Data Presentation
The following tables are templates for summarizing quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant(s) (Peak Area %) |
| 0.1 M HCl | |||||
| 0.1 M NaOH | |||||
| 3% H₂O₂ | |||||
| Heat (Solid) | |||||
| Light (Solid) | |||||
| Heat (Solution) | |||||
| Light (Solution) |
Table 2: Purity Profile of this compound Under Different Storage Conditions
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 2-8 °C | Initial | ||
| 3 Months | |||
| 6 Months | |||
| 25 °C / 60% RH | Initial | ||
| 3 Months | |||
| 6 Months | |||
| 40 °C / 75% RH | Initial | ||
| 1 Month | |||
| 3 Months |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at room temperature for a defined period.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final hydrogen peroxide concentration of 3%. Keep the solution at room temperature for a defined period.
-
Thermal Degradation (Solution): Dilute the stock solution with the chosen solvent and heat at a specified temperature (e.g., 70 °C) for a defined period.
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Thermal Degradation (Solid): Place a known amount of the solid compound in a vial and heat in an oven at a specified temperature.
-
Photodegradation: Expose the solid compound or a solution in a quartz cuvette to a light source as per ICH Q1B guidelines.
-
-
Sampling and Analysis: At appropriate time intervals, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
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Data Evaluation: Calculate the percentage of degradation and identify and quantify any degradation products.
Mandatory Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sserc.org.uk [sserc.org.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Purifying Thiazole Compounds by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of thiazole compounds.
Troubleshooting Guides
Problem: Oiling Out - The Compound Separates as a Liquid Instead of Crystals
Symptoms:
-
The solution becomes cloudy or opalescent upon cooling.
-
Visible droplets of liquid separate from the solvent.
Possible Causes & Solutions:
| Cause | Solution |
| High Solute Concentration | Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. |
| Cooling Too Rapidly | Slow down the cooling process. Insulate the flask with glass wool or a beaker of warm water to promote gradual cooling. |
| Inappropriate Solvent | The boiling point of the solvent may be too high, or the polarity may not be ideal. Try a lower-boiling point solvent or a different solvent system. For polar thiazoles, consider mixtures of ethanol and water. For less polar derivatives, a hexane/ethyl acetate system might be effective.[1] |
| Insoluble Impurities Present | If the oil persists, consider if insoluble impurities are present. Perform a hot filtration step to remove them before allowing the solution to cool. |
Problem: No Crystal Formation Upon Cooling
Symptoms:
-
The solution remains clear even after cooling to room temperature or in an ice bath.
Possible Causes & Solutions:
| Cause | Solution |
| Too Much Solvent | This is the most common reason for crystallization failure.[2] Reduce the solvent volume by gentle heating or using a rotary evaporator and then attempt to cool again. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.[2] Alternatively, add a "seed crystal" of the pure compound.[2] |
| Solution Not Saturated | The initial amount of solvent was too large. Evaporate some of the solvent to increase the concentration of the thiazole compound and attempt cooling again. |
Problem: Low Yield of Recovered Crystals
Symptoms:
-
The amount of purified thiazole compound is significantly less than the starting material.
Possible Causes & Solutions:
| Cause | Solution |
| Compound is Too Soluble in Cold Solvent | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of compound remaining in the mother liquor. |
| Premature Crystallization During Hot Filtration | Pre-heat the funnel and filter paper to prevent the solution from cooling and depositing crystals prematurely. Use a slight excess of hot solvent to keep the compound dissolved. |
| Excessive Washing of Crystals | Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my thiazole derivative?
A1: The ideal solvent is one in which your thiazole compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3] A general principle is "like dissolves like."[2] For thiazole compounds, consider the following:
| Thiazole Derivative Type | Recommended Solvents/Solvent Systems |
| Aminothiazoles | Ethanol, Benzene[4], Acetic Acid and its mixtures.[5] |
| Thiazole Carboxylic Acids | Ethyl Acetate, Water-Ethanol mixtures.[6][7] |
| Aryl-Substituted Thiazoles | Ethanol, Acetic Acid.[8][9] |
| General Thiazole Derivatives | Ethanol is often a good starting point.[1] For two-solvent systems, combinations like hexane/ethyl acetate or hexane/acetone can be effective.[1] |
A systematic approach is to test the solubility of a small amount of your compound in various solvents in a test tube.
Q2: What is a two-solvent recrystallization and when should I use it?
A2: A two-solvent recrystallization is used when a single solvent is not ideal. It involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. This method is useful for compounds that are either too soluble or not soluble enough in common single solvents.
Q3: My thiazole compound is colored. How can I remove the colored impurities?
A3: Activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot, dissolved solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
Q4: Can I cool my hot solution directly in an ice bath?
A4: It is generally not recommended to cool the hot solution directly in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or cause the compound to "crash out" of solution, trapping impurities.[10] It is best to allow the solution to cool slowly to room temperature first, and then place it in an ice bath to maximize crystal formation.
Experimental Protocols
Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude thiazole compound in a minimal amount of a heated solvent. Cool the solution to see if crystals form.
-
Dissolution: Place the crude thiazole compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which the thiazole compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude thiazole compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling, Isolation, Washing, and Drying: Follow steps 4-7 of the single-solvent recrystallization protocol.
Visualizations
Caption: General workflow for the recrystallization of thiazole compounds.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 7. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. Synthesis New and Novel Aryl Thiazole Derivatives Compounds : Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
"challenges in the scale-up synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate"
Technical Support Center: Synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate
Welcome to the technical support center for the scale-up synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Thiazole Product | Incomplete reaction of the α-haloketone intermediate. | - Monitor the reaction closely using TLC or HPLC.[1][2] - Ensure the thioamide reagent is of high purity and used in appropriate stoichiometry. - Increase reaction temperature or time cautiously, while monitoring for impurity formation. |
| Degradation of starting materials or product. | - Operate under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. - Ensure the reaction temperature is well-controlled, as excessive heat can lead to decomposition. | |
| Inefficient work-up and isolation. | - Optimize the extraction solvent system to ensure complete transfer of the product from the aqueous phase. - If the product is a solid, ensure complete precipitation before filtration and wash the filter cake with a suitable cold solvent to minimize losses.[2] | |
| Formation of Impurities/Side Products | Competing side reactions during thiazole formation (e.g., Hantzsch synthesis). | - Control the rate of addition of reagents to manage the reaction exotherm. - Optimize the reaction temperature; lower temperatures may favor the desired product. - Under acidic conditions, the regioselectivity of the Hantzsch synthesis can be altered; careful pH control might be necessary.[3] |
| Over-bromination during the synthesis of the α-haloketone precursor. | - Use a controlled amount of the brominating agent (e.g., NBS). - Maintain a consistent temperature during the bromination step.[4] | |
| Presence of unreacted starting materials in the final product. | - Ensure the reaction goes to completion by monitoring with TLC/HPLC. - Optimize the stoichiometry of the reactants. | |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography. | - Experiment with different solvent systems (gradients) for chromatography. - Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Oiling out during crystallization. | - Ensure the crystallization solvent is appropriate for the product's polarity. - Try a slower cooling rate or use a co-solvent system. - Seeding the solution with a small crystal of the pure product can induce proper crystallization. | |
| Scale-Up Challenges | Poor heat transfer in large reactors leading to localized overheating and side reactions. | - Use a reactor with good heat exchange capabilities. - Employ controlled, slow addition of reagents to manage the exotherm. |
| Inefficient mixing leading to inhomogeneous reaction mixture. | - Use appropriate agitation speed and impeller design for the reactor size and viscosity of the reaction mixture. | |
| Difficulties with solid handling (filtration, drying) at a larger scale. | - Select appropriate filtration equipment (e.g., Nutsche filter) for the scale of the reaction. - Optimize drying conditions (temperature, vacuum) to ensure efficient removal of residual solvents without degrading the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Hantzsch thiazole synthesis.[2][5] This typically involves the reaction of an α-haloketone, such as ethyl 3-(2-bromoacetyl)benzoate, with a thioamide, like thioformamide.
Q2: What are the critical parameters to control during the Hantzsch thiazole synthesis for this molecule?
A2: Temperature, reagent stoichiometry, and the rate of addition are critical. The reaction can be exothermic, and poor temperature control can lead to the formation of impurities. Maintaining a slight excess of the thioamide can help ensure complete conversion of the α-haloketone.
Q3: How can I prepare the starting material, ethyl 3-(2-bromoacetyl)benzoate?
A3: A common method is the bromination of ethyl 3-acetylbenzoate using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride or dichloromethane.[4]
Q4: What are the expected impurities in the final product?
A4: Common impurities may include unreacted starting materials, byproducts from side reactions of the Hantzsch synthesis, and potentially over-brominated species from the synthesis of the α-haloketone intermediate.
Q5: What purification methods are most effective for this compound at a larger scale?
A5: Recrystallization is often the most scalable and cost-effective method for purification.[1] Finding a suitable solvent or solvent system is key. For more challenging purifications, column chromatography on a larger scale (preparative HPLC or flash chromatography) may be necessary, though it is more expensive and generates more waste.
Q6: Are there any green chemistry approaches for this synthesis?
A6: Yes, greener approaches for thiazole synthesis have been explored, including the use of ultrasound or microwave irradiation to accelerate the reaction, potentially in more environmentally friendly solvents like water or polyethylene glycol (PEG).[1][6] These methods can lead to shorter reaction times and higher yields.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(2-bromoacetyl)benzoate (Intermediate)
Materials:
-
Ethyl 3-acetylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-acetylbenzoate (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the reaction mixture to reflux (around 77°C for CCl₄) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(2-bromoacetyl)benzoate.
-
The crude product can be used in the next step directly or purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 3-(2-bromoacetyl)benzoate
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-(2-bromoacetyl)benzoate (1.0 eq) in ethanol.
-
Add thioformamide (1.2 eq) to the solution.
-
Heat the mixture to reflux (around 78°C) for 3-6 hours.
-
Monitor the formation of the thiazole product by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Ethyl 4-bromo-3-(bromomethyl)benzoate | 347852-72-6 | Benchchem [benchchem.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Thiazole Synthesis by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of thiazole synthesis using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the TLC monitoring of thiazole synthesis reactions.
Q1: My spots are streaking or elongated. What's causing this and how can I fix it?
A: Streaking or elongated spots are common issues that can obscure results. The potential causes and their solutions are outlined below:
-
Overloaded Sample: The most common cause is applying a too-concentrated sample to the plate.[1][2][3] Prepare a more diluted solution of your reaction mixture and re-spot.[1] Aim for spot diameters of no more than 1-2 mm.[2]
-
Acidic or Basic Compounds: Thiazole derivatives or reactants may be acidic or basic, leading to poor interactions with the silica gel.[2]
-
Inappropriate Solvent Polarity: The chosen solvent system may not be suitable for your compounds.[4] You may need to systematically test different solvent systems to find one that provides clear, round spots.
-
Compound Decomposition: The compound might be degrading on the acidic silica gel.[2][5] If you suspect this, you can try using a neutralized silica plate or a different stationary phase like alumina.
Q2: I can't see any spots on my TLC plate after development. What should I do?
A: The inability to visualize spots can be frustrating, but it is often correctable:
-
Insufficient Concentration: Your sample may be too dilute.[1][4] Try concentrating the sample or spotting multiple times in the same location, ensuring the solvent dries completely between applications.[1][4]
-
Compound is Not UV-Active: Many compounds do not absorb UV light at 254 nm.[1][6] After checking under a UV lamp, always use a chemical stain for visualization.[1]
-
Improper Solvent Level: Ensure the solvent level in the developing chamber is below the line where you spotted your samples.[1][4] If the baseline is submerged, the sample will dissolve into the solvent pool instead of migrating up the plate.[4]
-
Volatile Compounds: The compound of interest may have evaporated from the plate during development or drying.[1] If you suspect this, minimizing heat exposure and visualization time is crucial.
Q3: The spots for my starting material and product are too close together (similar Rf values). How can I improve the separation?
A: Poor separation between the reactant and product makes it difficult to judge the reaction's progress.
-
Change Solvent System: This is the most effective solution. Experiment with different solvent polarities.[5] If your compounds are non-polar, decrease the polarity of the mobile phase. If they are polar, a more polar mobile phase might help, or you may need to switch to a reverse-phase TLC plate.[1]
-
Use a Cospot: A "cospot" is a lane where the starting material and the reaction mixture are spotted on top of each other.[7] This helps to confirm if the new spot is indeed a different compound, even if the Rf values are very close.[5][7]
-
Try a Different Stain: Some staining agents react differently with various functional groups, producing distinct colors that can help differentiate between compounds even with similar Rf values.[5]
Q4: My spots are all stuck at the baseline (Rf ≈ 0) or have all run to the solvent front (Rf ≈ 1). How do I fix this?
A: This indicates a significant mismatch between the polarity of your compounds and the mobile phase.
-
Spots at Baseline: Your compounds are too polar for the current solvent system and are strongly adhering to the silica gel.[5] You need to increase the polarity of your eluent.[1] For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 1:1.
-
Spots at Solvent Front: Your compounds are too non-polar for the solvent system and are moving up the plate with little interaction with the silica. Your eluent is too polar.[1] You need to decrease the eluent's polarity (e.g., change from 1:1 Hexane:Ethyl Acetate to 9:1).
Q5: My reaction is in a high-boiling solvent like DMF or DMSO, and the TLC is just a smear.
A: High-boiling solvents interfere with the chromatographic process. After spotting the sample on the TLC plate, place the plate under a high vacuum for several minutes to evaporate the residual solvent before placing it in the developing chamber.[5]
Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation:
-
Using a pencil, gently draw a straight line about 1 cm from the bottom of a TLC plate. This is your baseline.
-
Mark three small, equidistant dots on this line for spotting: one for the starting material (SM), one for the reaction mixture (R), and a "cospot" (C) in the middle.[7]
-
-
Spotting the Plate:
-
Prepare dilute solutions of your starting material and the reaction mixture.
-
Using a capillary tube, carefully spot a small amount of the starting material solution on the 'SM' and 'C' dots. The spot should be as small as possible (1-2 mm).[2][7]
-
Using a different capillary tube, spot the reaction mixture on the 'R' and 'C' dots.[7]
-
Allow the solvent to completely evaporate from the spots.
-
-
Developing the Plate:
-
Pour your chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm.[7] Ensure this level is below your baseline.
-
Place the spotted TLC plate into the chamber and cover it. Do not disturb the chamber while the plate is developing.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top edge.[7]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
Data Presentation
Table 1: Common TLC Stains for Visualizing Thiazole Derivatives and Intermediates
| Stain | Preparation | Use & Appearance |
| Iodine | Place a few iodine crystals in a sealed chamber.[9] | A general, non-destructive stain. Compounds with an affinity for iodine, especially aromatic and unsaturated ones, appear as brown spots on a lighter brown background.[9][10] The spots are not permanent. |
| Potassium Permanganate (KMnO4) | Dissolve 1.5g KMnO4, 10g K2CO3, and 1.25mL 10% NaOH in 200mL of water.[9] | Excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, alcohols, and amines.[6][10] Spots appear as yellow or brown on a purple background.[9][10] |
| p-Anisaldehyde | Add 5 mL of conc. sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol.[10] | A versatile stain for nucleophilic functional groups.[10] Requires heating. Different functional groups can produce a variety of colors, which is useful for differentiation.[10] |
| Phosphomolybdic Acid (PMA) | Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[10] | A good "universal" stain that visualizes most functional groups.[10] Requires heating. Compounds typically appear as dark green or blue spots on a light green background.[6][10] |
Visualizations
Diagram 1: General Workflow for TLC Monitoring
Caption: Workflow for monitoring thiazole synthesis by TLC.
Diagram 2: Troubleshooting TLC Issues
Caption: Decision tree for troubleshooting common TLC problems.
References
- 1. silicycle.com [silicycle.com]
- 2. youtube.com [youtube.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Hydrolytic Stability of Ethyl Benzoate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl benzoate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the hydrolytic stability of ethyl benzoate derivatives?
A1: The hydrolytic stability of ethyl benzoate derivatives is primarily influenced by several factors:
-
pH: Hydrolysis can be catalyzed by both acids and bases. The rate is generally slowest in the neutral pH range.[1][2]
-
Temperature: An increase in temperature typically accelerates the rate of hydrolysis.[3][4]
-
Substituents on the Phenyl Ring: The electronic properties of substituents on the aromatic ring can significantly impact stability. Electron-withdrawing groups tend to decrease stability by making the carbonyl carbon more electrophilic, while electron-donating groups can increase stability.[5][6]
-
Solvent: The polarity and composition of the solvent system can affect reaction rates. For instance, in methanol-water mixtures, the rate constant for base-catalyzed hydrolysis of ethyl benzoate can decrease with an increasing proportion of methanol.[3]
-
Steric Hindrance: Bulky substituents near the ester group can sterically hinder the approach of the nucleophile (e.g., hydroxide ion or water), thereby increasing hydrolytic stability.[7][8]
Q2: What is the general mechanism for the hydrolysis of ethyl benzoate?
A2: The hydrolysis of ethyl benzoate can proceed through acid-catalyzed or base-catalyzed pathways.
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of ethanol and the formation of benzoic acid.[9]
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming benzoic acid. The ethoxide ion subsequently deprotonates the benzoic acid to form ethanol and a benzoate salt. This process is essentially irreversible.[10][11]
Q3: How do different substituents on the phenyl ring affect the rate of hydrolysis?
A3: Substituents on the phenyl ring can have a pronounced effect on the rate of hydrolysis due to their electronic and steric properties.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or bromo (-Br) groups can increase the rate of hydrolysis.[5] These groups withdraw electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack. For example, the base-catalyzed hydrolysis of ethyl p-nitrobenzoate is faster than that of ethyl benzoate.[12]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups can decrease the rate of hydrolysis by donating electron density to the carbonyl carbon, making it less electrophilic.[6]
-
Ortho Substituents: Substituents in the ortho position can introduce steric hindrance, which may slow down the rate of hydrolysis regardless of their electronic effects.[7]
Troubleshooting Guides
Problem 1: My hydrolysis reaction is not going to completion.
-
Possible Cause 1: Insufficient Reaction Time or Temperature.
-
Solution: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. The hydrolysis of some derivatives, especially those with stabilizing groups, can be slow. Consider increasing the reaction temperature to accelerate the rate, but be mindful of potential side reactions. For base-catalyzed hydrolysis, heating under reflux for 45-60 minutes is often required.[13]
-
-
Possible Cause 2: Incorrect pH.
-
Solution: Verify the pH of your reaction mixture. For base-catalyzed hydrolysis, ensure a sufficient excess of base is present. For acid-catalyzed hydrolysis, confirm the acid concentration is adequate.
-
-
Possible Cause 3: Poor Solubility.
-
Solution: The ester may not be fully dissolved in the aqueous medium. The use of a co-solvent, such as methanol or ethanol, can improve solubility and facilitate the reaction.[3]
-
Problem 2: I am observing inconsistent or non-reproducible kinetic data.
-
Possible Cause 1: Temperature Fluctuations.
-
Solution: The rate of hydrolysis is sensitive to temperature changes. Use a constant temperature water bath or a reliable heating mantle with a temperature controller to maintain a stable reaction temperature.
-
-
Possible Cause 2: Inaccurate Reagent Concentrations.
-
Solution: Prepare all solutions, including the ester, acid or base, and any buffers, with accurately calibrated volumetric glassware. Standardize your titrants if you are using a titrimetric method to monitor the reaction.
-
-
Possible Cause 3: Impurities in the Ester.
-
Solution: Ensure the purity of your ethyl benzoate derivative. Impurities can act as catalysts or inhibitors, leading to inconsistent results. Purify the ester by distillation or recrystallization if necessary.
-
Problem 3: I am having difficulty isolating the benzoic acid product after hydrolysis.
-
Possible Cause 1: Incomplete Acidification.
-
Possible Cause 2: Product is too soluble in the solvent.
Quantitative Data
Table 1: Half-lives (t₁/₂) for the Base-Catalyzed Hydrolysis of Ethyl Benzoate Derivatives.
| Compound | Substituent Position | Half-life (t₁/₂) in minutes |
| Ethyl benzoate | Unsubstituted | 14[5] |
| Ethyl 2-bromo benzoate | ortho | 15[5] |
| Ethyl 3-bromo benzoate | meta | 25[5] |
| Ethyl 4-bromo benzoate | para | 12[5] |
Conditions: The specific conditions for these measurements (e.g., temperature, base concentration) should be consulted in the original source.
Table 2: Rate Constants for the Base-Catalyzed Hydrolysis of Ethyl Benzoate in Methanol-Water Mixtures.
| Methanol % (v/v) | Water % (v/v) | Temperature (°C) | Specific Rate Constant (k) |
| 30 | 70 | 20 | 1.5690 |
| 40 | 60 | 20 | 1.5229 |
| 50 | 50 | 20 | 1.4437 |
| 60 | 40 | 20 | 1.3468 |
| 70 | 30 | 20 | 1.2218 |
Note: The units for the specific rate constant were not explicitly stated in the abstract but are likely L mol⁻¹ s⁻¹ or a similar unit for a second-order reaction. Data extracted from a table in the cited source.[3]
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability by Titration (Base-Catalyzed)
This protocol outlines a general procedure for determining the rate of base-catalyzed hydrolysis of an ethyl benzoate derivative.
-
Preparation of Reagents:
-
Prepare a standardized solution of sodium hydroxide (e.g., 0.1 M).
-
Prepare a solution of the ethyl benzoate derivative in a suitable solvent (e.g., ethanol) of known concentration.
-
Prepare a standard solution of a weak acid (e.g., oxalic acid) for standardizing the NaOH solution.
-
Have a suitable indicator (e.g., phenolphthalein) and an ice bath ready.
-
-
Reaction Setup:
-
Place a known volume of the standardized sodium hydroxide solution into a thermostated reaction vessel. Allow it to reach the desired reaction temperature.
-
In a separate flask, bring the ester solution to the same temperature.
-
-
Initiation of Reaction:
-
Rapidly add a known volume of the ester solution to the sodium hydroxide solution and start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of ice-cold water or a known amount of standard acid to neutralize the remaining base.
-
Titrate the unreacted sodium hydroxide in the quenched aliquot with a standardized solution of hydrochloric acid using phenolphthalein as an indicator.
-
-
Data Analysis:
-
The concentration of the ester at each time point can be calculated from the decrease in the concentration of the sodium hydroxide.
-
Plot the appropriate function of concentration versus time (e.g., ln[ester] vs. time for pseudo-first-order kinetics) to determine the rate constant.
-
Visualizations
Caption: Workflow for Determining Hydrolytic Stability via Titration.
Caption: Troubleshooting Guide for Incomplete Hydrolysis Reactions.
References
- 1. web.viu.ca [web.viu.ca]
- 2. researchgate.net [researchgate.net]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. askfilo.com [askfilo.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Thermodynamic functions of activation of the alkaline hydrolysis of ethyl benzoate and of ethyl p-nitrobenzoate in ethanol–water mixtures of various compositions at different temperatures | Semantic Scholar [semanticscholar.org]
- 13. sserc.org.uk [sserc.org.uk]
- 14. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 15. Solved Pre-lab questions need to be answered. I included the | Chegg.com [chegg.com]
Validation & Comparative
"comparative analysis of Ethyl 3-(1,3-thiazol-2-yl)benzoate with other thiazole isomers"
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The positioning of this heterocyclic core on a substituted benzene ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of Ethyl 3-(1,3-thiazol-2-yl)benzoate and its positional isomers, Ethyl 4-(1,3-thiazol-2-yl)benzoate and Ethyl 2-(1,3-thiazol-2-yl)benzoate. Due to a lack of direct comparative studies in the existing literature, this guide combines available data for the 3-isomer with proposed synthetic and experimental protocols for a comprehensive evaluation of all three isomers.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of the three isomers is presented below. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.
| Property | This compound | Ethyl 4-(1,3-thiazol-2-yl)benzoate (Predicted) | Ethyl 2-(1,3-thiazol-2-yl)benzoate (Predicted) |
| CAS Number | 886851-29-2 | Not available | Not available |
| Molecular Formula | C₁₂H₁₁NO₂S | C₁₂H₁₁NO₂S | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol | 233.29 g/mol | 233.29 g/mol |
| Appearance | Off-white to pale yellow crystalline solid | Crystalline solid | Crystalline solid |
| Melting Point | 50 °C | Not available | Not available |
| Solubility | Soluble in organic solvents like DMSO and methanol | Expected to be soluble in organic solvents | Expected to be soluble in organic solvents |
Synthesis and Experimental Protocols
The synthesis of these thiazole-substituted ethyl benzoates can be achieved through several established methods in heterocyclic chemistry. A general and adaptable synthetic route is the Hantzsch thiazole synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the thiazole isomers.
Detailed Experimental Protocol: General Hantzsch Thiazole Synthesis
-
Reaction Setup: To a solution of the respective ethyl formylbenzoate isomer (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Biological Activity (Hypothetical)
While specific comparative data is unavailable, the biological activities of thiazole derivatives are well-documented, with many exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The following table outlines a proposed screening cascade to evaluate and compare the biological potential of the three isomers.
| Biological Assay | Experimental Protocol | Potential Signaling Pathway |
| Anticancer Activity | MTT Assay: Human cancer cell lines (e.g., MCF-7, A549, HCT116) will be treated with varying concentrations of the test compounds for 48-72 hours. Cell viability will be assessed using the MTT reagent. | EGFR/VEGFR Signaling: Many thiazole derivatives are known to inhibit receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis. |
| Antibacterial Activity | Broth Microdilution Method: The minimum inhibitory concentration (MIC) of the compounds will be determined against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. | Bacterial Cell Wall Synthesis/DNA Gyrase Inhibition: Thiazole-containing antibiotics can interfere with essential bacterial processes. |
| Anti-inflammatory Activity | COX Inhibition Assay: The ability of the compounds to inhibit cyclooxygenase enzymes (COX-1 and COX-2) will be measured using a commercially available assay kit. | Prostaglandin Synthesis Pathway: Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation. |
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the EGFR signaling pathway, a potential target for these thiazole derivatives.
Caption: Simplified EGFR signaling pathway and potential inhibition by thiazole isomers.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its 2- and 4-isomers. While direct experimental comparisons are currently lacking in the scientific literature, the proposed synthetic routes and biological evaluation protocols offer a clear path forward for researchers in the field of drug discovery. The distinct electronic and steric properties expected from the different substitution patterns of the thiazole ring on the ethyl benzoate scaffold warrant a thorough investigation to unlock their therapeutic potential. Further experimental work is crucial to validate these hypotheses and to fully elucidate the structure-activity relationships within this class of compounds.
A Comparative Analysis of the Biological Activities of Thiazole and Benzothiazole Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of core heterocyclic structures is paramount. This guide provides a comprehensive comparison of thiazole and benzothiazole derivatives, two scaffolds of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate informed decisions in drug discovery and development.
Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, and its fused-ring counterpart, benzothiazole, are privileged structures in a vast array of biologically active compounds.[1][2][3] Their derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][4][5] The addition of the benzene ring in the benzothiazole structure often enhances lipophilicity and can significantly modulate the biological activity profile compared to the simpler thiazole core.[6]
Antimicrobial Activity: A Tale of Two Scaffolds
Both thiazole and benzothiazole derivatives have been extensively investigated for their potential as antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes.[4]
A series of thiazole derivatives were synthesized and evaluated for their in vitro antibacterial activity. Notably, certain compounds exhibited significant activity against S. aureus and E. coli with MIC values in the low micromolar range.[7] In a comparative context, some benzothiazole-containing thiophene derivatives have shown potent activity against S. aureus, with one derivative demonstrating an MIC of 3.125 µg/mL, equivalent to the standard drug chloramphenicol.[8] Another study highlighted a benzothiazole derivative exhibiting moderate antifungal activity against C. albicans with a minimum inhibitory concentration of 125 µg/ml.[9]
Table 1: Comparative Antimicrobial Activity of Thiazole and Benzothiazole Derivatives
| Compound Class | Derivative | Microorganism | Activity (MIC/IC50) | Reference |
| Thiazole | 43a | S. aureus, E. coli | MIC = 16.1 µM | [7] |
| Thiazole | 43c | B. subtilis | MIC = 28.8 µM | [7] |
| Thiazole | 43b | A. fumigatus | MIC = 16.2 µM | [7] |
| Benzothiazole | Thiophene derivative 13 | S. aureus | MIC = 3.125 µg/mL | [8] |
| Benzothiazole | Thiazole derivative 3 | A. fumigatus | MIC = 6.25 µg/mL | [8] |
| Benzothiazole | Pyrazolo[1,5-a]pyrimidine 21b | F. oxysporum | MIC = 6.25 µg/mL | [8] |
| Benzothiazole | Compound 6 | C. albicans | MIC = 125 µg/ml | [9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Cellular Proliferation
The anticancer potential of both thiazole and benzothiazole derivatives is a significant area of research. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of key signaling pathways.[10][11]
One study reported a thiazole derivative (compound 4c) with potent inhibitory activity against MCF-7 and HepG2 cancer cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively.[10][12] In comparison, a series of 2-substituted benzothiazole derivatives were evaluated for their antiproliferative effects on HepG2 cells, with IC50 values of 56.98 µM for a nitro-substituted compound and 59.17 µM for a fluorine-substituted compound.[11] Another study on benzothiazole derivatives showed IC50 values ranging from 9x10⁻⁶ to 4x10⁻³ M against various tumor cell lines.[13]
Table 2: Comparative Anticancer Activity of Thiazole and Benzothiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Thiazole | Compound 4c | MCF-7 | 2.57 ± 0.16 µM | [10][12] |
| Thiazole | Compound 4c | HepG2 | 7.26 ± 0.44 µM | [10][12] |
| Benzothiazole | Nitro-substituted | HepG2 | 56.98 µM | [11] |
| Benzothiazole | Fluorine-substituted | HepG2 | 59.17 µM | [11] |
| Benzothiazole | Various | HEP-2, MCF-7 | 9x10⁻⁶ to 4x10⁻³ M | [13] |
| Benzothiazole | Compound 5a | NCI-H460, HepG2, HCT-116 | 3.61, 3.14, 4.20 µmol L⁻¹ | [14] |
| Benzothiazole | Compound 5d | NCI-H460, HepG2, HCT-116 | 3.04, 3.20, 3.38 µmol L⁻¹ | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxic activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow of MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory and Anticonvulsant Activities
Beyond antimicrobial and anticancer effects, these heterocyclic compounds have shown promise in other therapeutic areas.
Several benzothiazole derivatives have been reported to possess anti-inflammatory and analgesic activities.[15][16] The anti-inflammatory effect of some benzothiazole derivatives is thought to be mediated through the inhibition of the NF-κB/COX-2/iNOS signaling pathway.[11] One study reported a thiazole-substituted benzothiazole derivative as a potent anti-inflammatory agent.[15]
In the realm of neurological disorders, benzothiazole derivatives have been investigated for their anticonvulsant properties. Riluzole, a benzothiazole-containing drug, is known for its anticonvulsant activity.[17] A study on newly synthesized 2-aminobenzothiazole derivatives identified a compound with a strong anticonvulsant effect.[18] Another study on benzothiazole derivatives reported compounds with ED50 values of 50.8 mg/kg and 54.8 mg/kg in the maximal electroshock (MES) test.[19]
Table 3: Anti-inflammatory and Anticonvulsant Activities
| Compound Class | Activity | Key Findings | Reference |
| Thiazole-substituted Benzothiazole | Anti-inflammatory | Most active compound at a dose of 50 mg/kg p.o. | [15] |
| Benzothiazole | Anti-inflammatory | Inhibition of NF-κB/COX-2/iNOS signaling | [11] |
| 2-aminobenzothiazole | Anticonvulsant | Identification of a potent anticonvulsant compound | [18] |
| Benzothiazole | Anticonvulsant | ED50 values of 50.8 mg/kg and 54.8 mg/kg in MES test | [19] |
Signaling Pathway: NF-κB in Inflammation and Cancer
The NF-κB signaling pathway plays a crucial role in regulating inflammatory responses and cell survival, making it a key target for anti-inflammatory and anticancer drug development.
Simplified NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
Conclusion
Both thiazole and benzothiazole derivatives are versatile scaffolds that have yielded compounds with a wide range of significant biological activities. The addition of the benzene ring to form the benzothiazole structure often influences the potency and selectivity of these compounds. While direct, comprehensive comparative studies are still needed, the available data suggests that both classes of compounds hold immense potential for the development of new therapeutic agents. This guide provides a foundational comparison to aid researchers in navigating the chemical space of these important heterocyclic systems. Further structure-activity relationship (SAR) studies are crucial to unlock the full therapeutic potential of these fascinating molecules.
References
- 1. Bioactive thiazole and benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on synthesis and biological activity of benzothiazole derivatives [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Thiazole Synthesis: Efficacy and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiazole and its derivatives, a cornerstone in medicinal chemistry and material science, is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs. We delve into the performance of metal-based catalysts, organocatalysts, and biocatalysts, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.
Data Presentation: A Quantitative Comparison of Catalytic Efficacy
The following table summarizes the performance of different catalysts in thiazole synthesis, focusing on key metrics such as reaction yield, time, and temperature. This allows for a direct comparison of their efficiency under various reported conditions.
| Catalyst Type | Specific Catalyst | Synthesis Method | Substrates | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reusability | Citation |
| Biocatalyst | Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) | Ultrasound-assisted synthesis | 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide and hydrazonoyl chlorides/2-bromo-1-arylethan-1-ones | Ethanol | 35 | 20 min | up to 87 | Yes (up to 4 cycles with >42% yield) | [1][2] |
| Heterogeneous | Silica Supported Tungstosilisic Acid (SiW.SiO2) | Hantzsch Synthesis (Conventional Heating & Ultrasound) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes | Ethanol/Water | RT - 65 | 1.5 - 2 h | 79 - 90 | Yes (up to 3 cycles with minimal loss of activity) | [3] |
| Heterogeneous | Chitosan-Capped Calcium Oxide Nanocomposite | Not specified | Not specified | Not specified | Not specified | Fast | High | Yes | [4] |
| Heterogeneous | NiFe2O4 Nanoparticles | One-pot, three-component reaction | α-halo carbonyl compound, thiosemicarbazide, and various anhydrides | Ethanol:Water (1:1) | Not specified | Not specified | High | Yes | |
| Homogeneous | Palladium(II) Acetate (Pd(OAc)2) (ligand-free) | Direct Arylation | Thiazole derivatives and activated aryl bromides | Not specified | 120 | Not specified | High | No | [5] |
| Homogeneous | Copper(I) Iodide (CuI) | Condensation | Oximes, anhydrides, and KSCN | Toluene | 120 | 24 h | up to 85 | No | [6] |
| Organocatalyst | Triethylamine (TEA) | Hantzsch-type synthesis | N,N-diformylaminomethyl aryl ketones and phosphorus pentasulfide | Chloroform | Not specified | Not specified | Good | No | [5] |
| Organocatalyst | Asparagine | One-pot condensation | Methyl carbonyls and thiourea with iodine | Not specified | Not specified | Not specified | Excellent | Not specified | [7] |
Experimental Protocols: Detailed Methodologies
This section provides detailed experimental protocols for key catalytic systems, offering a practical guide for laboratory implementation.
Biocatalytic Synthesis of Thiazoles using TCsSB under Ultrasonic Irradiation
This protocol is adapted from a study on the synthesis of novel thiazole derivatives using a chitosan-based biocatalyst.[1][2][8]
Materials:
-
Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) (catalyst)
-
2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide (starting material)
-
Substituted hydrazonoyl chlorides or 2-bromo-1-arylethan-1-ones (reagents)
-
Ethanol (solvent)
Procedure:
-
A mixture of 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide (1 mmol), the appropriate hydrazonoyl chloride or 2-bromo-1-arylethan-1-one (1 mmol), and TCsSB (15% by weight) is prepared in ethanol (10 mL).
-
The reaction mixture is subjected to ultrasonic irradiation at 35 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 20 minutes), the catalyst is separated by filtration.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent.
Heterogeneous Catalysis: Hantzsch Thiazole Synthesis with Silica Supported Tungstosilisic Acid
This protocol describes a green and efficient method for the synthesis of Hantzsch thiazole derivatives.[3]
Materials:
-
Silica Supported Tungstosilisic Acid (SiW.SiO2) (catalyst)
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone)
-
Thiourea
-
Substituted benzaldehydes
-
Ethanol/Water (50/50 v/v) (solvent)
Procedure:
-
Method A (Conventional Heating): A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1.2 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO2 (15 mol%) in an ethanol/water mixture (10 mL) is stirred at 65 °C. The reaction is monitored by TLC. After completion (typically 2-3.5 hours), the catalyst is filtered off, and the product is isolated by evaporation of the solvent and purified by recrystallization.
-
Method B (Ultrasonic Irradiation): A mixture of the same reactants and catalyst in an ethanol/water mixture is irradiated with ultrasound at room temperature. The reaction is monitored by TLC. After completion (typically 1.5-2 hours), the product is isolated using the same procedure as in Method A.
Homogeneous Catalysis: Palladium-Catalyzed Direct Arylation of Thiazoles
This protocol outlines a ligand-free approach for the arylation of thiazole derivatives.[5]
Materials:
-
Palladium(II) Acetate (Pd(OAc)2) (catalyst)
-
Thiazole derivative
-
Activated aryl bromide
-
Appropriate base and solvent (to be optimized for specific substrates)
Procedure:
-
To a reaction vessel, add the thiazole derivative (1 mmol), the activated aryl bromide (1.2 mmol), Pd(OAc)2 (0.1-0.001 mol%), and the chosen base and solvent.
-
The reaction mixture is heated to 120 °C under an inert atmosphere.
-
The reaction is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Mandatory Visualization: Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for comparing catalyst efficacy and the mechanism of the widely used Hantzsch thiazole synthesis.
Caption: General workflow for comparing the efficacy of different catalysts in thiazole synthesis.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
- 1. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents [mdpi.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
"in silico docking studies of Ethyl 3-(1,3-thiazol-2-yl)benzoate analogs"
In Silico Docking Performance of Thiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide provides a comparative analysis of the in silico docking performance of various thiazole analogs against several key protein targets implicated in cancer. While direct docking studies on Ethyl 3-(1,3-thiazol-2-yl)benzoate analogs are not extensively available in the public domain, this guide synthesizes data from studies on structurally related thiazole derivatives to offer valuable insights for drug design and development.
Comparative Docking Performance of Thiazole Analogs
The following tables summarize the docking scores and binding affinities of various thiazole derivatives against prominent anticancer targets. These targets are frequently investigated in the context of thiazole-based drug discovery.
Table 1: Docking Performance against Kinase Targets
| Compound Class | Target Protein (PDB ID) | Representative Analog | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Quinoline-Thiazole Hybrids | BCR-ABL1 (3QRJ) | Analog 1d | -8.9 | Met318, Glu286 | [1] |
| Benzothiazole-Thiazole Hybrids | p56lck (1QPC) | Compound 1 | Not specified (competitive inhibitor) | Hinge region, Allosteric site, Activation loop | [2] |
| Pyrazolo[3,4-d]Thiazole Derivatives | VEGFR-2 | Compound 6b | Not specified (significant inhibition) | Not specified | [3] |
| Benzo[d]thiazole-1,2,3-triazole Hybrids | EGFR | Compound 5p | Not specified (IC50 = 65.6 nM) | ATP-binding pocket | [4] |
Table 2: Docking Performance against Other Anticancer Targets
| Compound Class | Target Protein (PDB ID) | Representative Analog | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Thiazole-embedded Schiff Bases | Fatty Acid Synthase (4FX3) | Compound TZ8 | -8.2 | Not specified | [5] |
| Heterocycles linked Thiazole Conjugates | Rho6 | Compound 5a | -8.2 | Arg96 | [6] |
| 2,4-disubstituted Thiazole Derivatives | Tubulin (Colchicine site) | Compound 7c | Not specified (IC50 = 2.00 µM) | Not specified | [7] |
| Thiazole Scaffold-based Molecules | hLDHA (1I10) | Compound 8c | -9.8 | Ala29, Val30, Arg98, Gln99, Gly96, Thr94 | [8] |
| Thiazole-based Molecules | Bcl-2 (4IEH) | Compound 32 | Not specified (potent activity) | Hydrophobic interactions | [9] |
| N-substituted Thiazole Derivatives | FabH (3iL9) | Compound S9 | -144.236 (MolDock Score) | Not specified | [10] |
Experimental Protocols: In Silico Molecular Docking
The methodologies employed in the cited studies for molecular docking generally follow a standardized workflow. Below is a detailed, synthesized protocol based on the recurring steps in the literature.[2][10]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the PDB file.
-
Hydrogen atoms are added to the protein structure to correct for their absence in most crystal structures.
-
The protein structure is then subjected to energy minimization using a suitable force field (e.g., OPLS 2005) to relieve any steric clashes and optimize the geometry.[2]
2. Ligand Preparation:
-
The 2D structures of the thiazole analogs are drawn using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
These 2D structures are converted to 3D structures.
-
The ligands undergo energy minimization using a force field (e.g., OPLS 2005) to obtain their low-energy conformers.[2] For some studies, protonation states are adjusted to a physiological pH of 7.4.[1]
3. Grid Generation:
-
A binding site on the target protein is defined. This is often centered on the co-crystallized ligand from the PDB structure.
-
A grid box is generated around this binding site, defining the volume in which the docking algorithm will search for favorable ligand poses. The dimensions of the grid box are typically set to encompass the entire active site.[6]
4. Molecular Docking:
-
Docking simulations are performed using software such as AutoDock Vina, GLIDE, or Molegro Virtual Docker.[1][2][6][10]
-
The prepared ligands are docked into the defined grid box of the target protein.
-
The docking algorithm samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
5. Analysis of Results:
-
The docking results are analyzed to identify the best-scoring poses for each ligand.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues are visualized and analyzed to understand the molecular basis of binding.
Visualizing the In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for an in silico docking study, from target identification to lead optimization.
Caption: A generalized workflow for in silico drug discovery using molecular docking.
References
- 1. scielo.br [scielo.br]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. biological-and-in-silico-studies-of-a-novel-pyrazolo-3-4-d-thiazole-derivatives-anticancer-anti-inflammatory-molecular-docking-and-sar - Ask this paper | Bohrium [bohrium.com]
- 4. Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
N-(Thiazol-2-yl)-benzamide Analogs: A Comparative Guide to Structure-Activity Relationships
A detailed analysis of N-(thiazol-2-yl)-benzamide analogs reveals a versatile scaffold with applications targeting a range of biological entities, including ion channels, enzymes, and receptors. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this promising area of medicinal chemistry.
The N-(thiazol-2-yl)-benzamide core structure has proven to be a valuable starting point for the development of potent and selective modulators of various biological targets. Researchers have extensively explored modifications of both the thiazole and benzamide rings, leading to the discovery of compounds with diverse pharmacological activities, including antagonism of the Zinc-Activated Channel (ZAC), activation of glucokinase, and inhibition of cancer cell proliferation.
Comparative Analysis of Biological Activity
The following table summarizes the quantitative data from various SAR studies, highlighting the impact of structural modifications on the biological activity of N-(thiazol-2-yl)-benzamide analogs against different targets.
| Target | Compound | Modifications | Biological Activity | Reference |
| Zinc-Activated Channel (ZAC) | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (1) | Lead Compound | ZAC antagonist | [1] |
| 2b | Modifications to the thiazole ring | IC50 of 1–3 μM | [1][2] | |
| 4c | Modifications to the phenyl ring | IC50 of 1–3 μM | [1][2] | |
| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (5a, TTFB) | Modifications to both rings | IC50 of 1–3 μM, selective ZAC antagonist | [1][3] | |
| Glucokinase (GK) | Compound 1 | - | Good in vitro GK activation (activation fold 1.48-1.83) | [4] |
| Compound 2 | - | Good in vitro GK activation (activation fold 1.48-1.83), highest antidiabetic activity in OGTT | [4][5] | |
| Compound 5 | - | Good in vitro GK activation (activation fold 1.48-1.83) | [4] | |
| Compound 8 | - | Good in vitro GK activation (activation fold 1.48-1.83), highest antidiabetic activity in OGTT | [4][5] | |
| Androgen Receptor (AR) | C11 | 2,6-dimethylmorpholine derivative | IC50 of 0.066 μM | [6] |
| C12 | Thiomorpholine derivative | IC50 of 0.020 μM | [6] | |
| C13 | Thiomorpholine 1,1-dioxide derivative | IC50 of 0.010 μM | [6] | |
| C15 | N-acetyl-piperazine derivative | IC50 of 0.014 μM | [6] | |
| Anticancer (DNA Topoisomerase II) | 6i | Quinoxaline derivative | IC50 of 0.95 ± 0.063 μM (MCF-7), 1.32 ± 0.16 μM (A549), 1.24 ± 0.10 µM (HepG2) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are key experimental protocols cited in the reviewed literature.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for ZAC Activity
This technique was utilized to characterize the functional properties of N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC) expressed in Xenopus oocytes.[1]
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the ZAC.
-
Electrophysiological Recordings: Two to five days post-injection, oocytes are placed in a recording chamber and perfused with a saline solution. The oocytes are impaled with two glass microelectrodes filled with KCl.
-
Compound Application: The N-(thiazol-2-yl)-benzamide analogs are applied to the oocytes, and the resulting changes in ion channel activity in response to a zinc agonist are recorded.[1]
-
Data Analysis: Concentration-response curves are generated to determine the IC50 values of the antagonists.[1]
In Vitro Glucokinase (GK) Activation Assay
This enzymatic assay was employed to evaluate the ability of the synthesized thiazol-2-yl benzamide derivatives to activate glucokinase.[4]
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing recombinant human glucokinase, glucose, ATP, and NADP+.
-
Compound Incubation: The test compounds are added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated by the addition of glucose-6-phosphate dehydrogenase. The rate of NADPH formation, which is proportional to GK activity, is measured by monitoring the change in absorbance at 340 nm.
-
Data Analysis: The activation fold is calculated by dividing the enzyme activity in the presence of the compound by the activity in its absence.[4][5]
Oral Glucose Tolerance Test (OGTT) for Antidiabetic Activity
This in vivo test was used to assess the effect of selected compounds on glucose tolerance in an animal model.[4]
-
Animal Model: Typically, rats or mice are used. The animals are fasted overnight prior to the experiment.
-
Compound Administration: The test compounds or vehicle are administered orally to the animals.
-
Glucose Challenge: After a specific time, a glucose solution is administered orally to the animals.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration versus time is calculated to determine the effect of the compound on glucose tolerance.[4]
In Vitro Anticancer Activity Assay
The in vitro anticancer activity of N-(thiazol-2-yl)benzamides of quinoxaline was evaluated against human cancer cell lines.[7]
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) are used.[7]
-
Cell Culture: The cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Cell Viability Assay: After a specific incubation period (e.g., 48 or 72 hours), cell viability is assessed using an MTT or similar assay.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curves.[7]
SAR Study Workflow
The following diagram illustrates the general workflow of a Structure-Activity Relationship (SAR) study for N-(thiazol-2-yl)-benzamide analogs.
Caption: General workflow of a Structure-Activity Relationship (SAR) study.
References
- 1. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of Ethyl 3-(1,3-thiazol-2-yl)benzoate in related assays. While specific experimental data on the cross-reactivity of this compound is not currently available in published literature, this document outlines the principles, experimental protocols, and data presentation methods necessary for a comprehensive assessment. The information herein is based on established methodologies for small molecule immunoassays.
Understanding Cross-Reactivity in Small Molecule Assays
Small molecules like this compound are typically quantified using competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the target analyte in a sample competes with a labeled version of the analyte for a limited number of specific antibody binding sites. Cross-reactivity occurs when compounds with similar chemical structures also bind to the antibody, potentially leading to inaccurate quantification and false-positive results. A systematic evaluation of potential cross-reactants is therefore critical for assay validation.
Hypothetical Cross-Reactivity Data
To illustrate how cross-reactivity performance is presented, the following table summarizes hypothetical data from a competitive ELISA designed for this compound. The percentage cross-reactivity is calculated to show the degree of interference from structurally related compounds.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | (Reference Compound) | 10 | 100% |
| 3-(1,3-Thiazol-2-yl)benzoic acid | (Potential Metabolite) | 50 | 20% |
| Mthis compound | (Structural Analog) | 25 | 40% |
| Ethyl 4-(1,3-thiazol-2-yl)benzoate | (Isomeric Analog) | 200 | 5% |
| Benzoic Acid | (Core Structure) | >10,000 | <0.1% |
| Thiazole | (Core Structure) | >10,000 | <0.1% |
Note: The data presented in this table is purely illustrative and not based on actual experimental results.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a typical competitive ELISA for determining the cross-reactivity of potential interfering compounds with an antibody raised against this compound.
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Antibody specific to this compound
-
This compound-horseradish peroxidase (HRP) conjugate
-
This compound standard
-
Potential cross-reactant compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-Ethyl 3-(1,3-thiazol-2-yl)benzoate antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Add a fixed concentration of the this compound-HRP conjugate to each well.
-
Simultaneously, add varying concentrations of either the this compound standard or the potential cross-reactant to the wells.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Add Stop Solution to each well to stop the color development.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and for each potential cross-reactant.
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) * 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive ELISA for assessing cross-reactivity.
Caption: Workflow for Cross-Reactivity Assessment using Competitive ELISA.
Signaling Pathway Considerations
While this compound is a synthetic compound without a known endogenous signaling pathway, its thiazole and benzoate moieties are present in various bioactive molecules. Thiazole rings are found in vitamin B1 and some antibiotics, while benzoates are used as food preservatives and can be metabolites of other compounds. The potential for cross-reactivity often stems from the recognition of these core structures by antibodies. The diagram below illustrates this general principle of antibody recognition and potential cross-reaction.
Caption: Antibody Recognition and Potential Cross-Reactivity.
Navigating the Cytotoxic Landscape of Novel 1,3-Thiazole Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole scaffold continues to be a cornerstone in the development of novel anticancer agents, with numerous analogues demonstrating potent cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of recently developed 1,3-thiazole derivatives, supported by experimental data and detailed methodologies. We aim to offer a clear and objective resource to aid in the evaluation and selection of promising candidates for further preclinical and clinical development.
Comparative Cytotoxicity of Novel 1,3-Thiazole Analogues
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of several novel 1,3-thiazole analogues against various human cancer cell lines. Staurosporine and Sorafenib are included as reference compounds.
| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | HepG-2 (Liver) | A549 (Lung) | C6 (Glioma) | Normal Cells (e.g., epithelial) | Reference |
| Compound 4 | 5.73 | 12.15 | - | - | - | - | No significant cytotoxicity | [1][2] |
| Compound 6 | - | - | - | - | 12.0 (µg/mL) | 3.83 (µg/mL) | - | [3] |
| Compound 8 | 0.78 | - | 0.62 | - | - | - | - | [3] |
| Compound 11 | - | - | - | - | - | - | - | [3] |
| BTHP | Exhibited potential activity | - | - | - | - | - | - | [3] |
| Compound 4d | - | Exhibited activity | - | - | - | - | - | [3] |
| Thiadiazole 4h | - | - | 2.03 | 2.17 | - | - | - | [4] |
| Staurosporine | 6.77 | 7.03 | - | - | - | - | - | [1][2] |
| Sorafenib | - | - | - | - | - | - | - | [1] |
Understanding the Experimental Approach: Key Cytotoxicity Assays
The evaluation of a compound's cytotoxic potential is a critical step in drug discovery. Several in vitro assays are routinely employed to determine the concentration at which a compound inhibits cellular growth or induces cell death. Below are detailed protocols for the most commonly used assays in the assessment of 1,3-thiazole analogues.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for evaluating the in vitro cytotoxicity of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[5] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][6] The intensity of the purple color is directly proportional to the number of living cells.[6]
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of the 1,3-thiazole analogues and incubate for the desired period (e.g., 24-72 hours).
-
Aspirate the culture medium.[7]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate at 37°C for 2-4 hours.[7]
-
Aspirate the MTT solution carefully without disturbing the formazan crystals.[7]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass.[8]
Protocol:
-
Seed cells in a 96-well plate and incubate until they reach the desired confluence.[9]
-
Treat the cells with the test compounds.[9]
-
Fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for at least 1 hour.[9][10]
-
Wash the plates multiple times with 1% (v/v) acetic acid to remove unbound dye.[9][10]
-
Air-dry the plates.[9]
-
Add 50-100 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8][9]
-
Wash again with 1% acetic acid to remove excess SRB.[9]
-
Air-dry the plates completely.[9]
-
Add 100-200 µL of 10 mM Tris base solution to solubilize the protein-bound dye.[9][10]
-
Measure the absorbance at 510 nm using a microplate reader.[10]
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.[11]
Protocol:
-
Seed cells in a 96-well plate and treat with compounds.
-
After incubation, centrifuge the plate to pellet the cells.[12]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[12]
-
Add the LDH assay reaction mixture to each well.[12]
-
Incubate at room temperature in the dark for about 20-30 minutes.[12]
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at a wavelength of 490 nm.[12]
Unraveling the Mechanism: Signaling Pathways Targeted by 1,3-Thiazole Analogues
Recent studies suggest that the cytotoxic effects of 1,3-thiazole derivatives are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[3] Several analogues have been shown to induce apoptosis by activating caspases and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3] Furthermore, inhibition of critical receptor tyrosine kinases and downstream signaling cascades is a common mechanism of action.
Caption: Proposed mechanisms of anticancer action for some 1,3-thiazole analogues.
This guide highlights the significant potential of novel 1,3-thiazole analogues as cytotoxic agents. The provided data and protocols offer a foundation for researchers to compare and select compounds for further investigation. Future studies should continue to explore the structure-activity relationships and detailed molecular mechanisms to optimize the therapeutic potential of this promising class of compounds.
References
- 1. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Novel 1,3-Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents. Among the heterocyclic compounds, 1,3-thiazole derivatives have emerged as a promising scaffold in medicinal chemistry due to their broad range of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of recently synthesized 1,3-thiazole derivatives, supported by experimental data from various studies.
Performance Comparison: Antimicrobial Activity
The antimicrobial efficacy of newly synthesized 1,3-thiazole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The quantitative data, primarily presented as Minimum Inhibitory Concentration (MIC) in µg/mL, from several key studies are summarized below for a clear comparison. Lower MIC values indicate higher antimicrobial potency.
Antibacterial Activity of Novel 1,3-Thiazole and Benzo[d]thiazole Derivatives
A study focused on a new series of 1,3-thiazole and benzo[d]thiazole derivatives (compounds 10-15) tested their activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Ofloxacin was used as a standard reference drug. The results indicated that benzo[d]thiazole derivatives 13 and 14 showed significant antibacterial activity at lower concentrations compared to the other synthesized compounds[1][2].
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) |
| 11 | 150–200 | 150–200 |
| 12 | 125–150 | 125–150 |
| 13 | 50–75 | 50–75 |
| 14 | 50–75 | 50–75 |
| 15 | 125 | 125 |
| Ofloxacin | 10 | 10 |
Antifungal Activity of Novel 1,3-Thiazole and Benzo[d]thiazole Derivatives
The same series of compounds was also evaluated for their antifungal activity against Aspergillus niger, with Ketoconazole as the reference standard. Again, the benzo[d]thiazole derivatives 13 and 14 demonstrated superior activity[1][2].
| Compound | A. niger MIC (µg/mL) |
| 11 | 150–200 |
| 12 | 125–150 |
| 13 | 50–75 |
| 14 | 50–75 |
| 15 | 125 |
| Ketoconazole | 10 |
Antibacterial and Antifungal Activity of Heteroaryl(aryl) Thiazole Derivatives
Another study investigated a series of new heteroaryl(aryl) thiazole derivatives for their antimicrobial potential. Compound 3 was identified as the most potent antibacterial agent, while compound 9 exhibited the best antifungal activity. The compounds were tested against a broader panel of microorganisms, and some were also evaluated against resistant strains[3][4].
Antibacterial Activity:
| Compound | S. aureus MIC (mg/mL) | E. coli MIC (mg/mL) | P. aeruginosa MIC (mg/mL) | B. subtilis MIC (mg/mL) |
| 2 | 0.47 | 0.94 | 0.94 | 0.23 |
| 3 | 0.23 | 0.70 | 0.47 | 0.23 |
| 4 | 0.47 | 0.94 | 0.94 | 0.47 |
| Ampicillin | >1 | >1 | >1 | 0.002 |
| Streptomycin | 0.003 | 0.005 | 0.001 | 0.001 |
Antifungal Activity:
| Compound | C. albicans MIC (mg/mL) | A. fumigatus MIC (mg/mL) | T. viride MIC (mg/mL) |
| 8 | 0.08 | 0.23 | 0.11 |
| 9 | 0.06 | 0.23 | 0.11 |
| Ketoconazole | 0.001 | 0.001 | 0.001 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial spectrum of the synthesized 1,3-thiazole derivatives.
Broth Microdilution Method for MIC Determination
This method is widely used for the quantitative assessment of antimicrobial activity.
-
Preparation of Microbial Inoculum: Bacterial strains are cultured on nutrient agar plates, and fungal strains on Sabouraud dextrose agar plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Preparation of Compound Dilutions: The synthesized compounds and standard drugs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The final concentration of the inoculum in each well is typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after the incubation period.
Cup Plate (Agar Well Diffusion) Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Agar Plates: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the standardized microbial suspension using a sterile cotton swab.
-
Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile borer. A fixed volume of the test compound solution (at various concentrations) and the standard drug are added to the respective wells.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for the synthesis and antimicrobial evaluation of new 1,3-thiazole derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation of 1,3-Thiazole Derivatives.
References
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-(1,3-thiazol-2-yl)benzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 3-(1,3-thiazol-2-yl)benzoate, a compound recognized as a combustible liquid and toxic to aquatic life.[1] Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, eye protection, and face protection.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of any fumes.[2] In the event of a spill, it is crucial to prevent the substance from entering drains, as it is harmful to aquatic organisms.[1] Spills should be contained and absorbed with an inert material, such as sand or vermiculite, and then collected into a suitable, labeled container for disposal.[3]
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard and disposal information for this compound.
| Parameter | Value | Source |
| GHS Hazard Statements | H227: Combustible liquidH401: Toxic to aquatic life | [1] |
| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Physical State | Solid | [2] |
| Appearance | White | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Segregation and Storage :
-
Store waste this compound in its original container or a clearly labeled, compatible, and tightly sealed container.
-
Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., combustible, environmental hazard).
-
-
Engage a Licensed Waste Disposal Service :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified chemical waste disposal company.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation :
-
Maintain a detailed record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 3-(1,3-thiazol-2-yl)benzoate
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 3-(1,3-thiazol-2-yl)benzoate (CAS No. 886851-29-2) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on established safety data sheets and are intended to supplement, not replace, institutional safety protocols.
Chemical Properties and Hazards
This compound is a white solid organic compound.[1] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value |
| Physical State | Solid |
| Appearance | White |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| Melting Point/Range | 49 - 52 °C / 120.2 - 125.6 °F |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound:
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[3]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves. Inspect gloves prior to use and use proper glove removal technique.
-
Clothing: A lab coat or other protective clothing is required to prevent skin exposure.
-
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Ensure adequate ventilation, such as working in a chemical fume hood.
Operational Plan for Handling
A systematic approach to handling this chemical is essential to maintain a safe laboratory environment.
1. Preparation:
- Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
- Work in a well-ventilated area, preferably a chemical fume hood.[1]
- Keep the compound away from incompatible materials such as strong oxidizing agents and strong bases.[1]
2. Handling:
- Avoid all personal contact with the substance. Do not get it in the eyes, on the skin, or on clothing.[1][3]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
- Do not eat, drink, or smoke when using this product.[1]
- Wash hands and any exposed skin thoroughly after handling.[1]
3. In Case of Exposure:
- Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1]
- Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse your mouth.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1]
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
-
Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
